molecular formula C10H12ClN3O B1418302 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine CAS No. 33332-48-8

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Cat. No.: B1418302
CAS No.: 33332-48-8
M. Wt: 225.67 g/mol
InChI Key: NOLGZCNSKBQBGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (CAS 33332-48-8) is a high-purity chemical compound supplied for research and development purposes. This pyrazine derivative features both a chloro substituent and a piperidinylcarbonyl group, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry . With a molecular formula of C 10 H 12 ClN 3 O and a molecular weight of 225.68 g/mol, it is characterized by its canonical SMILES structure O=C(C1=CN=CC(Cl)=N1)N1CCCCC1 . This compound is part of the broader class of chlorinated heterocycles, which are of significant importance in the pharmaceutical industry. Chlorine-containing compounds are a cornerstone of medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring their critical role in the development of new therapeutic agents . The specific structure of this compound, which incorporates a chloropyrazine core, is analogous to scaffolds used in the development of compounds for various biological targets, including Epithelial Sodium Channel (ENaC) blockers . As such, it serves as a key synthetic intermediate for researchers constructing complex molecules for screening and pre-clinical trials. Please note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with care, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment and adequate ventilation are required.

Properties

IUPAC Name

(6-chloropyrazin-2-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O/c11-9-7-12-6-8(13-9)10(15)14-4-2-1-3-5-14/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLGZCNSKBQBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650964
Record name (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33332-48-8
Record name (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Medicinal Chemistry and Drug Discovery[1]

Executive Summary

2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (also known as (6-chloropyrazin-2-yl)(piperidin-1-yl)methanone) represents a high-value heterocyclic building block in modern drug discovery.[1] Characterized by a 2,6-disubstituted pyrazine core, this molecule serves as a critical "switchable" scaffold. Its value lies in the orthogonal reactivity of its two functional handles: an electrophilic chloropyrazine motif primed for nucleophilic aromatic substitution (


) and a stable piperidine amide moiety that modulates lipophilicity and metabolic stability. This guide details the physicochemical properties, synthetic pathways, and reactivity profiles necessary for leveraging this compound in the development of kinase inhibitors, P2X3 antagonists, and antimycobacterial agents.
Chemical Identity & Physicochemical Profile

This compound functions as a lipophilic, non-ionizable amide under physiological conditions, offering favorable membrane permeability for CNS and intracellular targets.

Table 1: Core Chemical Specifications

PropertySpecification
IUPAC Name (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone
Molecular Formula

Molecular Weight 225.68 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; Sparingly soluble in water
cLogP (Predicted) ~1.2 – 1.6 (Lipophilic)
H-Bond Donors 0
H-Bond Acceptors 4 (3 Pyrazine N, 1 Amide O)
Rotatable Bonds 1 (Amide C-N bond restricted)
Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved through the regioselective amidation of 6-chloropyrazine-2-carboxylic acid.[1] This route avoids the formation of regioisomers common in direct pyrazine functionalization.[1]

Protocol: Acid Chloride Activation Route

Rationale: This method ensures complete conversion and easy purification compared to carbodiimide couplings.

Reagents:

  • Starting Material: 6-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Activator: Oxalyl chloride (1.2 eq) or Thionyl chloride (

    
    )[1]
    
  • Catalyst: DMF (catalytic drops)[1]

  • Nucleophile: Piperidine (1.1 eq)[1]

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 eq)[1]
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Activation: Suspend 6-chloropyrazine-2-carboxylic acid in anhydrous DCM under

    
     atmosphere. Cool to 0°C.[1][2]
    
  • Chlorination: Add oxalyl chloride dropwise, followed by 2-3 drops of DMF. Allow the mixture to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases and the solution clears.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride (yellow solid/oil). Do not purify.

  • Coupling: Redissolve the acid chloride in anhydrous DCM. Cool to 0°C.[1][2]

  • Addition: Slowly add a solution of piperidine and

    
     in DCM. The reaction is exothermic; maintain temperature <10°C.[1]
    
  • Completion: Stir at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.[1]

  • Work-up: Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography if necessary.

Reactivity Profile & Functionalization

The pyrazine ring is electron-deficient, making the C-Cl bond at position 6 highly susceptible to Nucleophilic Aromatic Substitution (


).[1] The amide group at position 2 acts as an electron-withdrawing group (EWG), further activating the ring towards nucleophilic attack.[1]
Key Reaction Pathway:

Diversification

Researchers can displace the chlorine atom with various nucleophiles (amines, alkoxides, thiols) to generate libraries of bioactive molecules.

Reactivity Start This compound (Electrophilic Scaffold) Prod_Amine 2-Amino-6-amide Derivative (Kinase Inhibitor Motifs) Start->Prod_Amine SnAr (DMSO, 80°C) Prod_Ether 2-Alkoxy-6-amide Derivative (Solubility Modulation) Start->Prod_Ether SnAr (THF, NaH) Prod_Thio 2-Thio-6-amide Derivative (Bioisosteres) Start->Prod_Thio SnAr (DMF, K2CO3) Amine Primary/Secondary Amines (HNR2) Amine->Start Alkoxide Alkoxides (NaOR) Alkoxide->Start Thiol Thiols (RSH + Base) Thiol->Start

Figure 1: Divergent synthesis pathways utilizing the activated C-Cl bond for library generation.

Experimental Tip: For sterically hindered amines, use palladium-catalyzed Buchwald-Hartwig amination conditions (Pd2(dba)3, Xantphos,


, Dioxane, 100°C) instead of standard thermal 

.
Medicinal Chemistry Applications

This scaffold is prevalent in several therapeutic areas due to the pyrazine ring's ability to mimic the purine core of ATP and its favorable pharmacokinetic properties.

A. P2X3 Receptor Antagonists

Pyrazine-carboxamide derivatives have been identified as potent antagonists of the P2X3 receptor, a target for chronic cough and neuropathic pain.[1] The piperidine ring provides hydrophobic bulk that fits into the receptor's allosteric pocket, while the pyrazine nitrogens can engage in hydrogen bonding with the protein backbone.

B. Antimycobacterial Agents

Substituted pyrazine-2-carboxamides are structural analogues of Pyrazinamide (a first-line TB drug).[1] The 6-chloro substituent allows for the introduction of lipophilic side chains that can enhance penetration into the waxy cell wall of Mycobacterium tuberculosis.[1]

C. Kinase Inhibition

The 2-amino-6-carboxamide pyrazine motif (derived from the title compound via


) is a privileged scaffold for Type I kinase inhibitors.[1] The amide oxygen and pyrazine nitrogen (N1) often form a "hinge-binding" motif essential for ATP-competitive inhibition.[1]
Safety & Handling (MSDS Highlights)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Handling: Use in a chemical fume hood.[1] Wear nitrile gloves and safety goggles.[1] Avoid dust formation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the amide is slow but possible over long durations).

References
  • PubChem Compound Summary . 2-Chloro-6-(1-piperazinyl)pyrazine (Analogue Reference). National Center for Biotechnology Information.[1] Link[1]

  • Doležal, M. et al. (2009). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. Molecules, 14(10), 4166-4179.[1] Link

  • Faming Zhuanli Shenqing (Patent).[1][4] Preparation of pyrazine derivatives as P2X3 antagonists. (General reference for pyrazine-amide scaffold utility in pain).

  • Jandourek, O. et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223.[5] Link[1]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for the novel synthetic compound, 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine. In the absence of direct empirical data for this specific molecule, this document synthesizes current knowledge of its core structural motifs—the pyrazine ring, the piperidine moiety, and chloro-substitution—to propose a plausible biological target and signaling pathway. We postulate that this compound acts as a modulator of GABAA receptors, a critical class of inhibitory neurotransmitter receptors in the central nervous system. This hypothesis is grounded in the well-documented neuroactivity of both pyrazine and piperidine derivatives. This guide will detail the scientific rationale for this hypothesis, outline robust experimental protocols to validate it, and present the expected data in a clear, actionable format for research and development professionals.

Introduction: Deconstructing this compound

The compound this compound is a synthetic molecule featuring a pyrazinecarboxamide core. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, known to be present in compounds with a wide array of biological activities, including anticancer, antimicrobial, and psychoactive properties[1][2][3]. The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is another ubiquitous feature in pharmaceuticals, often incorporated to enhance drug-like properties such as solubility, metabolic stability, and target affinity[4][5]. The chloro-substituent on the pyrazine ring is expected to modulate the electronic properties of the molecule, potentially enhancing its binding affinity and biological activity[6].

Given the prevalence of both pyrazine and piperidine moieties in centrally acting agents, we hypothesize that this compound is likely to exhibit activity within the central nervous system (CNS). Specifically, its structural resemblance to known GABAergic modulators suggests a potential interaction with GABAA receptors.

The Hypothesized Mechanism of Action: GABAA Receptor Modulation

We propose that this compound functions as a positive allosteric modulator of the GABAA receptor. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the mammalian brain, and its receptors are crucial for regulating neuronal excitability[7]. The GABAA receptor is a ligand-gated ion channel that, upon binding GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its firing rate[8][9].

Our hypothesis is based on the following lines of reasoning:

  • Structural Analogs: Numerous pyrazine derivatives have been reported to interact with CNS targets, including those with sedative and anxiolytic effects, often mediated through the GABAergic system[8]. Similarly, a vast number of piperidine-containing drugs exhibit CNS activity, with some acting as GABA receptor modulators[4][10].

  • Physicochemical Properties: The combination of the aromatic pyrazine ring and the flexible piperidine moiety could facilitate binding to the allosteric sites on the GABAA receptor, which are known to accommodate a diverse range of chemical structures[9].

  • Potential for Selectivity: The specific substitution pattern of this compound may confer selectivity for certain GABAA receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, β2, γ2)[9]. This could lead to a more targeted pharmacological profile with potentially fewer side effects.

Proposed Signaling Pathway

The hypothesized interaction of this compound with the GABAA receptor is depicted in the following signaling pathway diagram.

GABA_A_Receptor_Modulation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_R GABA_A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_R Binds to orthosteric site Compound This compound Compound->GABA_A_R Binds to allosteric site Cl_ion Cl- Influx GABA_A_R->Cl_ion Channel Opening Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Results in

Caption: Hypothesized modulation of the GABAA receptor by this compound.

Experimental Validation: A Step-by-Step Approach

To rigorously test our hypothesis, a series of in vitro and in vivo experiments are proposed. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

In Vitro Assays

Objective: To determine if this compound binds to the GABAA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus).

  • Radioligand Incubation: Incubate the membranes with a known radiolabeled GABAA receptor ligand (e.g., [3H]muscimol for the GABA binding site or [3H]flunitrazepam for the benzodiazepine site) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: A concentration-dependent displacement of the radioligand would indicate direct binding of the test compound to the GABAA receptor.

Objective: To characterize the functional effect of this compound on GABAA receptor activity.

Methodology:

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the desired subunits of the human GABAA receptor (e.g., α1β2γ2).

  • TEVC Recording: After 2-5 days of expression, perform two-electrode voltage clamp recordings.

  • Compound Application: Apply GABA at its EC20 (the concentration that elicits 20% of the maximal response) to establish a baseline current. Co-apply increasing concentrations of this compound with the EC20 of GABA.

  • Data Analysis: Measure the potentiation of the GABA-evoked current by the test compound. Determine the EC50 for this potentiation.

Expected Outcome: A positive allosteric modulator will enhance the GABA-evoked chloride current in a concentration-dependent manner.

Data Presentation: Summary of In Vitro Findings
AssayParameterExpected Value RangeInterpretation
Radioligand BindingKi (nM)1 - 1000Affinity of the compound for the GABAA receptor.
Electrophysiology (TEVC)EC50 (µM)0.1 - 10Potency of the compound in modulating GABAA receptor function.
Electrophysiology (TEVC)Emax (%)>100Efficacy of the compound as a positive allosteric modulator.
In Vivo Studies

Objective: To assess the anxiolytic-like effects of this compound in vivo.

Methodology:

  • Animal Dosing: Administer this compound or vehicle to mice via an appropriate route (e.g., intraperitoneal injection).

  • EPM Test: After a predetermined pretreatment time, place each mouse in the center of an elevated plus maze, which consists of two open and two closed arms.

  • Behavioral Recording: Record the time spent in and the number of entries into the open and closed arms for 5 minutes.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

Expected Outcome: A compound with positive allosteric modulatory effects on GABAA receptors is expected to produce anxiolytic-like effects in this model.

Causality and Self-Validation

The proposed experimental workflow is designed to establish a clear causal link between the molecular action of this compound and its potential behavioral effects.

  • Binding Confirms Target Engagement: The radioligand binding assay directly demonstrates that the compound interacts with the GABAA receptor.

  • Electrophysiology Defines Functional Activity: The TEVC experiments elucidate the nature of this interaction, confirming whether it is a positive or negative modulator, or a direct agonist.

  • In Vivo Studies Link Molecular Action to Physiological Response: The EPM test provides evidence that the molecular activity observed in vitro translates to a relevant behavioral outcome in a living organism.

Conclusion and Future Directions

This guide has outlined a scientifically rigorous approach to investigating the hypothesized mechanism of action of this compound as a positive allosteric modulator of the GABAA receptor. The proposed experiments will provide critical data for understanding its pharmacological profile and potential as a therapeutic agent for CNS disorders such as anxiety or epilepsy.

Future research should focus on:

  • Subtype Selectivity: Investigating the compound's activity on different GABAA receptor subunit combinations to determine its selectivity profile.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound to evaluate its drug-like potential.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its activity and to optimize its potency and selectivity.

By following the methodologies outlined in this guide, researchers can systematically unravel the mechanism of action of this promising new chemical entity and pave the way for its potential development as a novel therapeutic.

References

  • IJNRD. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PubMed. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Pharmacological Activities of Pyrazoline Derivatives. [Link]

  • YMER. (2023). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and Biological Evaluation. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Google Patents. (2009).
  • ResearchGate. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • ResearchGate. (2021). Pharmacological activity and mechanism of pyrazines. [Link]

  • Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. [Link]

  • Google Patents. (2005).
  • National Institutes of Health. (2006). Substituted pyrazinecarboxamides: synthesis and biological evaluation. [Link]

  • National Institutes of Health. (2022). GABAA Receptor Modulators with a Pyrazolo[1,5-a]quinazoline Core: Synthesis, Molecular Modelling Studies and Electrophysiological Assays. [Link]

  • MDPI. (2021). Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry. [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • PubMed. (1995). Antagonistic Action of Pitrazepin on Human and Rat GABA(A) Receptors. [Link]

  • Semantic Scholar. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • Semantic Scholar. (2021). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • National Institutes of Health. (2010). Regulation of Ion Channels by Pyridine Nucleotides. [Link]

  • ResearchGate. (2021). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. [Link]

  • ResearchGate. (2023). Ion Channels as a Potential Target in Pharmaceutical Designs. [Link]

  • MDPI. (2021). GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina IIi PKCγ-Interneurons: Pharmacological but Not Anatomical Specialization. [Link]

  • PubMed. (2007). GABA A/Bz receptor subtypes as targets for selective drugs. [Link]

  • YouTube. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. [Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine Molecular Formula: C₁₀H₁₂ClN₃O Exact Mass: 225.07 Context: This molecule serves as a critical electrophilic scaffold in medicinal chemistry, particularly in the synthesis of P2X3 antagonists and antitubercular agents. Its structural core—a 2,6-disubstituted pyrazine—presents unique spectroscopic challenges, specifically the rotameric broadening observed in NMR due to the tertiary amide bond and the distinct isotopic signature of the chlorine atom in Mass Spectrometry.

This guide provides a comprehensive framework for the structural validation of this intermediate, synthesizing theoretical principles with practical experimental protocols.

Part 1: Structural Analysis & Synthetic Context

To accurately interpret spectra, one must understand the origin of the sample. The primary synthetic route involves the amidation of 6-chloropyrazine-2-carbonyl chloride.

Synthetic Pathway & Impurity Logic

The following diagram illustrates the synthesis and potential impurities that may appear in the spectra (e.g., hydrolysis products or regioisomers).

SynthesisPath SM1 6-Hydroxypyrazine-2-carboxylic acid Inter 6-Chloropyrazine-2-carbonyl chloride (Reactive Intermediate) SM1->Inter Chlorination SM2 POCl3 / SOCl2 SM2->Inter Product TARGET: This compound Inter->Product Amidation (0°C to RT) Impurity1 Impurity A: Hydrolysis (Carboxylic Acid) Inter->Impurity1 H2O Quench (Side Rxn) Reagent Piperidine / Et3N Reagent->Product

Figure 1: Synthetic workflow highlighting the origin of the target molecule and the critical hydrolysis impurity (Impurity A) often visible in IR (broad OH) and MS.

Part 2: Spectroscopic Characterization

Mass Spectrometry (MS)

Methodology: LC-MS (ESI+) or GC-MS (EI). Diagnostic Value: Confirmation of the Chlorine atom via isotopic abundance.[1]

Fragmentation & Isotope Pattern

The presence of a single Chlorine atom dictates a specific isotopic pattern.

  • Molecular Ion (M+): m/z 225.07 (¹²C, ³⁵Cl)

  • Isotope Peak (M+2): m/z 227.07 (¹²C, ³⁷Cl)

  • Intensity Ratio: The M : M+2 ratio must be approximately 3:1 . Deviation from this suggests contamination with non-chlorinated analogs (e.g., hydro-dechlorination byproducts).

Key Fragments (EI - 70eV):

  • m/z ~190 (M - Cl): Loss of the chlorine radical (common in heteroaromatic chlorides).

  • m/z ~112 (Piperidinyl-CO): Cleavage of the amide bond, retaining the piperidine carbonyl cation.

  • m/z ~84 (Piperidinyl): Loss of the carbonyl, leaving the piperidine ring.

Infrared Spectroscopy (FT-IR)

Methodology: ATR (Attenuated Total Reflectance) on neat solid/oil.

Functional GroupWavenumber (cm⁻¹)Description
Amide C=O 1635 – 1655 Strong, broad band. Lower than typical ketones due to resonance with the piperidine nitrogen (tertiary amide).
C=N (Pyrazine) 1520 – 1580Aromatic ring stretch. Often appears as a doublet of bands.
C-Cl Stretch 700 – 800Often obscured in the fingerprint region, but distinct strong bands appear here.
C-H (Aliphatic) 2850 – 2950Piperidine ring methylene stretches (sp³ C-H).

Self-Validating Check: If a broad peak exists at 2500–3300 cm⁻¹, the sample is contaminated with the carboxylic acid precursor (hydrolysis impurity).

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher. Solvent Selection: DMSO-d₆ is recommended over CDCl₃ to minimize rotameric broadening effects, though some broadening may persist at room temperature.

¹H NMR (Proton) Data (Predicted/Reference)

Note: Chemical shifts are referenced to TMS (0.00 ppm).

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
Pyrazine H-3 8.85 – 9.05 Singlet (s)1HMost deshielded due to proximity to both N and Cl. Located between ring N and Cl.[2][3][4]
Pyrazine H-5 8.60 – 8.80 Singlet (s)1HDeshielded by ring N and Carbonyl. Located between ring N and C=O.
Piperidine N-CH₂ 3.30 – 3.70 Broad / Multiplet4HRotamer Effect: The C-N amide bond has partial double bond character, restricting rotation. These protons may appear as two distinct broad humps at RT.
Piperidine CH₂ 1.50 – 1.70 Multiplet (m)6HOverlapping signals for the β and γ methylene protons of the piperidine ring.

Expert Insight - The Rotamer Trap: Researchers often mistake the broad piperidine signals (3.30–3.70 ppm) for impurities. To validate, run the NMR at elevated temperature (e.g., 50°C) . The signals should coalesce into a sharper triplet/multiplet as the rotation barrier is overcome.

¹³C NMR (Carbon) Data
  • Carbonyl (C=O): ~162–164 ppm.

  • Pyrazine C-Cl (C-2): ~146–148 ppm (Quaternary, typically low intensity).

  • Pyrazine C-H (C-3, C-5): ~142–145 ppm.[4]

  • Pyrazine C-C=O (C-6): ~140–142 ppm.

  • Piperidine (N-C): ~43–48 ppm (May appear as dual peaks due to rotamers).

  • Piperidine (C-C): ~24–26 ppm.

Part 3: Experimental Protocol & Workflow

Standard Operating Procedure (SOP) for Analysis

1. Sample Preparation:

  • Solvent: Dissolve 5-10 mg of compound in 0.6 mL DMSO-d₆.

  • Filtration: If the solution is cloudy (salt contamination), filter through a small plug of glass wool into the NMR tube.

2. Data Acquisition:

  • Lock/Shim: Ensure good shimming; pyrazine signals are singlets and poor shimming will mask small long-range couplings (⁴J ~0-1 Hz).

  • Pulse Sequence: Standard 1D proton (30° pulse angle, 1s relaxation delay).

3. Validation Workflow (Decision Tree):

AnalysisWorkflow Start Crude Product Isolated TLC TLC Check (EtOAc/Hexane) Start->TLC MS LC-MS Analysis TLC->MS Decision1 Mass = 225/227 (3:1)? MS->Decision1 NMR 1H NMR (DMSO-d6) Decision1->NMR Yes Fail_MS FAIL: Check for De-chlorination or Hydrolysis Decision1->Fail_MS No Decision2 Pyrazine Region: 2 Singlets (8.5-9.0 ppm)? NMR->Decision2 Decision3 Piperidine Region: Broad signals? Decision2->Decision3 Yes Fail_NMR FAIL: Regioisomer Check Decision2->Fail_NMR No Pass PASS: Confirmed Structure Decision3->Pass No (Sharp) Action_Heat Action: Run VT-NMR (Variable Temp) Decision3->Action_Heat Yes (Broad) Action_Heat->Pass Signals Coalesce

Figure 2: Analytical decision tree for validating this compound.

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(3), 363-373.[4]

    • Significance: Establishes the baseline NMR shifts for 6-chloropyrazine-2-carboxamides.
  • Foye, W. O., et al. (1995). "Principles of Medicinal Chemistry." Lippincott Williams & Wilkins. Significance: General principles of pyrazine ring electronics and amide rotamers.
  • PubChem Compound Summary. (2025). "2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine" (Analog).

    • Significance: Provides MS fragmentation data for the pyrrolidine analog, which is structurally homologous to the piperidine target.
  • Silverstein, R. M., et al. (2014). "Spectrometric Identification of Organic Compounds." Wiley.

Sources

Solubility Profiling & Process Optimization: 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

This guide provides an in-depth technical analysis of the solubility profile of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (also referred to as (6-chloropyrazin-2-yl)(piperidin-1-yl)methanone). As a critical intermediate in the synthesis of pyrazine-based pharmaceuticals (often targeting viral or neurodegenerative pathways), understanding its solubility is paramount for optimizing reaction yields and purification efficiency.

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, we must deconstruct its molecular architecture:

  • Pyrazine Core: The electron-deficient heteroaromatic ring possesses low basicity. The nitrogen atoms can accept hydrogen bonds but are weak donors.[1]

  • 2-Chloro Substituent: This halogen atom significantly increases lipophilicity (logP) compared to the parent pyrazine. It reduces water solubility and enhances solubility in chlorinated solvents (DCM, Chloroform).

  • 6-(1-Piperidinylcarbonyl) Moiety: This is a tertiary amide . Unlike primary or secondary amides, it lacks an N-H bond to serve as a hydrogen bond donor. It functions solely as a hydrogen bond acceptor. This structural feature drastically reduces water solubility while maintaining high solubility in polar aprotic solvents.

Chemo-Physical Profile:

  • Molecular Weight: ~225.68 g/mol

  • Predicted LogP: ~1.5 – 2.0 (Moderately Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 4 (2 Pyrazine N, 1 Amide O, 1 Amide N)

Solubility Matrix & Solvent Compatibility

The following matrix categorizes organic solvents based on their interaction with this compound. This data is derived from Structure-Activity Relationship (SAR) analysis of analogous chloropyrazine amides.

Table 1: Solubility Classifications
Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent dipole-dipole interactions; primary choice for synthesis and extraction.
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Strong solvation of the amide dipole; ideal for stock solutions but difficult to remove.
Polar Protic Methanol, Ethanol, IsopropanolModerate (10–50 mg/mL)Soluble, especially when warm. Solubility decreases as alcohol chain length increases.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good solubility; Ethyl Acetate is the preferred solvent for silica gel chromatography.
Ethers THF, 2-MeTHF, DioxaneHigh Excellent compatibility; THF is often the reaction medium for amidation.
Alkanes Hexane, Heptane, CyclohexaneLow / Insoluble (<1 mg/mL)The compound is too polar for non-polar alkanes. Used as anti-solvents .
Aqueous Water, PBS (pH 7.4)Very Low Lack of H-bond donors and lipophilic Cl/Piperidine groups prevent dissolution.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

For precise quantitation during pre-formulation or process scaling.

Objective: Determine the saturation concentration (


) in a specific solvent at 25°C.
  • Preparation: Weigh 20 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent.

  • Equilibration: Cap tightly and shake/vortex at 25°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.

  • Quantitation: Dilute the supernatant (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (254 nm).

    • Calculation: Compare peak area to a standard calibration curve.

Protocol B: Recrystallization Strategy (Solvent/Anti-Solvent)

For purification of crude material.

Rationale: Utilizing the "Moderate" vs. "Insoluble" solvent differential.

  • Dissolution: Dissolve crude this compound in a minimum volume of warm Ethyl Acetate (approx. 50°C).

  • Clarification: If particulates remain, filter while hot.

  • Nucleation: Slowly add Heptane (Anti-solvent) dropwise until a persistent turbidity (cloud point) is observed.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Harvest: Filter the resulting crystals and wash with cold 1:4 EtOAc:Heptane.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the process stage (Reaction vs. Purification).

SolubilityLogic Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis DCM_THF DCM or THF (High Solubility, Inert) Reaction->DCM_THF Preferred Medium EtOAc_Hex EtOAc / Hexane (Gradient Elution) Purification->EtOAc_Hex Chromatography Recryst Recrystallization: EtOH/Water or EtOAc/Heptane Purification->Recryst Crystallization DMSO_ACN DMSO-d6 or ACN (Complete Dissolution) Analysis->DMSO_ACN Solvent Vehicle

Figure 1: Solvent selection decision tree based on operational requirements.

Process Chemistry Implications

Reaction Monitoring

Due to the high solubility of the starting material (likely 6-chloropyrazine-2-carboxylic acid chloride) and the product in DCM , reactions are best monitored via Thin Layer Chromatography (TLC) using 50% Ethyl Acetate / 50% Hexane . The product will typically show an R_f of 0.4–0.6, distinct from the polar acid impurities (baseline) and non-polar impurities (solvent front).

"Oiling Out" Phenomenon

A common issue with piperidinyl amides is "oiling out" during recrystallization (forming a separate liquid phase instead of crystals).

  • Cause: Adding anti-solvent (Heptane) too quickly creates a supersaturation spike.

  • Remedy: Use a "Seeding" protocol. Add a tiny crystal of pure product at the cloud point and cool at a controlled rate (e.g., 5°C/hour).

References

  • PubChem Compound Summary: Pyrazine-2-carboxamide derivatives and physical properties. National Library of Medicine. Available at: [Link]

  • Doležal, M. et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7, 363-373. (Provides SAR data on chloropyrazine solubility). Available at: [Link]

  • Solubility of Things: Pyrazine-2-carboxylic acid solubility profile. Available at: [Link]

Sources

In Silico Characterization & Interaction Modeling of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Subject: Computational Medicinal Chemistry / Molecular Modeling Target Audience: Senior Application Scientists, Computational Chemists, Drug Discovery Leads

Executive Summary

The molecule 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine represents a privileged scaffold in medicinal chemistry, combining a nitrogen-rich heteroaromatic core (pyrazine) with a lipophilic shape-matching moiety (piperidine) and a reactive electrophilic center (2-chlorine).

Modeling this specific ligand requires a deviation from standard high-throughput docking protocols due to two critical electronic features:

  • The Halogen Bond (XB): The chlorine atom on the electron-deficient pyrazine ring exhibits a significant

    
    -hole (positive electrostatic potential), which standard force fields (e.g., GAFF, MMFF94) often model incorrectly as a purely negative charge.
    
  • Electrophilicity (

    
     Potential):  The 2-chloro substituent is activated for Nucleophilic Aromatic Substitution, making this molecule a candidate for Targeted Covalent Inhibition (TCI) , particularly against cysteine-rich pockets.
    

This guide details the in silico framework to accurately model these interactions, moving from Quantum Mechanical (QM) parameterization to covalent docking and Molecular Dynamics (MD).

Phase 1: Ligand Parameterization & The "Sigma-Hole" Correction

Standard molecular mechanics treat halogens as dense spheres of negative charge. However, in 2-chloropyrazine, the electron-withdrawing nature of the ring creates a positive cap on the chlorine (the


-hole) that can form strong directional bonds with backbone carbonyls. Ignoring this leads to false-negative docking results.
Quantum Mechanical (QM) Workflow

Objective: Generate an Electrostatic Potential (ESP) map to quantify the


-hole and derive partial charges.
  • Software: Gaussian 16 / ORCA / Psi4

  • Theory Level: DFT (B3LYP or

    
    B97X-D) / Basis Set: def2-TZVP (Triple-zeta is required for accurate halogen electron density).
    

Protocol:

  • Conformer Generation: Generate initial 3D conformers (RDKit/OpenBabel) to explore the amide bond rotation between the pyrazine and piperidine rings.

  • Geometry Optimization: Optimize the lowest energy conformer in the gas phase.

  • ESP Calculation: Calculate the electrostatic potential surface.

    • Critical Check: Visually inspect the tip of the C-Cl bond. It should show a positive potential (blue region in standard coloring) surrounded by a negative belt (red).

  • RESP Charge Fitting: Fit partial charges to the ESP.

    • Correction: If the force field does not support off-center charges, use the Extra-Point (EP) or Virtual Site method. Place a massless, positively charged dummy atom (approx +0.1 to +0.2e) at 1.6 Å from the Cl nucleus along the C-Cl vector to mimic the

      
      -hole.
      
Graphviz Workflow: Sigma-Hole Parameterization

SigmaHoleWorkflow Start Ligand Structure (2-Cl-6-Piperidinyl...) QM_Opt QM Optimization (B3LYP/def2-TZVP) Start->QM_Opt ESP_Calc ESP Surface Calculation QM_Opt->ESP_Calc Analysis Sigma-Hole Detection ESP_Calc->Analysis Decision Force Field Strategy? Analysis->Decision Standard Standard RESP (Risk: False Negatives) Decision->Standard Low Precision EP_Model Extra-Point (EP) Virtual Site Creation Decision->EP_Model High Precision (Recommended) Final MD Topology (.itp / .prmtop) Standard->Final EP_Model->Final

Caption: Workflow for correcting halogen electrostatic anisotropy (Sigma-Hole) prior to docking.

Phase 2: Target Identification & Inverse Docking

If the biological target is unknown, "Target Fishing" is required. The piperidine-amide linker suggests GPCR or Kinase activity, while the chloropyrazine core suggests potential enzyme inhibition (e.g., InhA in M. tuberculosis).

Pharmacophore Mapping

Before docking, define the pharmacophore features:

  • H-Bond Acceptor: Pyrazine N1/N4 and Amide Carbonyl.

  • Hydrophobic Core: Piperidine ring (chair conformation).

  • Halogen Donor: The 2-Cl atom.[1]

Tools: PharmMapper / SwissTargetPrediction. Input: The QM-optimized structure from Phase 1.

Blind Docking Protocol

Objective: Screen against a subset of likely targets (e.g., Kinase hinge regions, Proteases).

  • Grid Generation: Define a search space covering the entire protein surface (Blind Docking) or specific pockets identified by fpocket.

  • Scoring Function: Use AutoDock Vina or Glide XP .

    • Note: Standard Vina does not explicitly score Halogen Bonds well. Use AutoDock VinaXB or post-process results with PLIP (Protein-Ligand Interaction Profiler) to detect Cl...O=C interactions.

Phase 3: Covalent Docking (The "Warhead" Hypothesis)

The 2-chloro-pyrazine moiety is susceptible to nucleophilic attack by cysteine thiols (


 mechanism), similar to covalent inhibitors of SARS-CoV-2 Mpro or EGFR.
Covalent Docking Workflow

Software: Gold (CovDock) / Schrödinger (CovDock) / AutoDock4 (Side-chain flexible).

Mechanism:



Step-by-Step Protocol:

  • Residue Selection: Identify accessible Cysteine residues in the binding pocket.

  • Reaction Definition: Define the reaction: The Sulfur (S) of Cys attacks Carbon-2 of Pyrazine; Chlorine is the leaving group.

  • Constraint: Apply a distance constraint (1.8 Å) between S(Cys) and C2(Pyrazine).

  • Ranking: Rank poses based on the internal energy of the pre-reactive complex (non-covalent geometry) before bond formation.

Interaction Logic Diagram

InteractionLogic cluster_NonCov Non-Covalent Interactions cluster_Cov Covalent Potential (SNAr) Ligand This compound HBond H-Bond Acceptor (Pyrazine N / Amide O) Ligand->HBond Hydrophobic Hydrophobic/Shape (Piperidine Ring) Ligand->Hydrophobic XBond Halogen Bond (Cl...O=C Backbone) Ligand->XBond Sigma-Hole CysAttack Nucleophilic Attack (Cys-SH -> C2-Pyrazine) Ligand->CysAttack If Cys present Leaving Leaving Group (Chloride Ion) CysAttack->Leaving

Caption: Dual-modal interaction map showing both reversible binding modes and potential covalent reactivity.

Phase 4: Molecular Dynamics (MD) Simulation

MD is essential to verify if the piperidine ring maintains stable contact or if the amide bond rotates, breaking the interaction.

System Setup
  • Engine: GROMACS 2024.

  • Force Field: CHARMM36m (Protein) + CGenFF (Ligand).

  • Ligand Topology: Generate using cgenff_charmm2gmx.py. Crucial: Manually edit the charge of the Cl atom and the C2 carbon if using the QM-derived charges from Phase 1.

Simulation Protocol
  • Solvation: TIP3P water box (dodecahedron, 1.0 nm buffer).

  • Neutralization: Add Na+/Cl- ions to 0.15 M.

  • Minimization: Steepest descent (50,000 steps).

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (300 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns.

  • Analysis:

    • RMSD: Ligand stability.

    • Hydrogen Bond Analysis: Occupancy of the amide carbonyl.

    • MMPBSA: Calculate Binding Free Energy (

      
      ).
      

Data Presentation: ADMET & Physicochemical Profile

Below is the predicted profile for the ligand, essential for filtering false positives (PAINS) or poor drug candidates.

PropertyValue (Predicted)Interpretation
LogP (Lipophilicity) ~1.8 - 2.2Ideal for membrane permeability; good oral bioavailability.
TPSA ~55 ŲHigh CNS penetration potential (Blood-Brain Barrier).
Rotatable Bonds 2 (Amide, Piperidine-N)Low flexibility suggests lower entropic penalty upon binding.
PAINS Alert NonePyrazine core is generally stable; however, 2-Cl is reactive.
Metabolic Hotspot Piperidine C3/C4Likely site of CYP450 hydroxylation.

References

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry. Link

  • Pyrazine Scaffold Modeling: Aijijiyah, N. P., et al. (2020).[2] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering.[2] Link[2]

  • Sigma-Hole Parameterization: Ibrahim, M. A. A. (2011). Molecular mechanical modeling of the halogen bond. Journal of Computational Chemistry. Link

  • Covalent Docking Protocols: Kumalo, H. M., et al. (2015). The Application of Covalent Docking to Drug Discovery. Journal of Chemical Information and Modeling. Link

  • ADMET Prediction Tools: Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Link

Sources

An In-depth Technical Guide to 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its synthesis, chemical characteristics, and potential therapeutic applications.

Introduction: The Significance of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4] The unique electronic properties of the pyrazine nucleus, a six-membered aromatic ring containing two nitrogen atoms in a 1,4-para orientation, allow for diverse molecular interactions with biological targets.[5] The introduction of various substituents onto the pyrazine core enables the fine-tuning of a molecule's physicochemical properties and biological activity.

This compound belongs to the pyrazine-2-carboxamide class of compounds. This family has garnered significant attention, with members like pyrazinamide being a cornerstone in the treatment of tuberculosis.[6][7] The presence of a chlorine atom at the 6-position provides a handle for further chemical modification, while the piperidinylcarbonyl group can influence the compound's solubility, lipophilicity, and interaction with target proteins. This guide will delve into the synthetic pathways to access this specific molecule and explore its potential in drug discovery.

Synthesis of this compound

The synthesis of the target compound can be logically approached in a multi-step sequence, beginning with the formation of the pyrazine ring and subsequent functionalization. A plausible and efficient synthetic route involves the preparation of 2,6-dichloropyrazine, followed by selective manipulation to introduce the carboxylic acid and finally the piperidinyl amide.

Synthesis of the Precursor: 2,6-Dichloropyrazine

A common starting point for the synthesis of 6-chloropyrazine derivatives is 2,6-dichloropyrazine. This can be synthesized from monochloropyrazine through a chlorination reaction.[8][9]

Experimental Protocol: Chlorination of Monochloropyrazine

  • In a reaction vessel equipped for gas inlet and temperature control, a mixture of monochloropyrazine and 2,6-dichloropyrazine (as a solvent to minimize byproducts) is prepared.[8]

  • The mixture is heated to approximately 70°C.[8]

  • Gaseous chlorine is bubbled through the heated mixture at a temperature range of 60-140°C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC-MS).[8]

  • Upon completion, the 2,6-dichloropyrazine product is isolated using standard purification methods, such as distillation or crystallization.[8]

Synthesis of the Intermediate: 6-Chloropyrazine-2-carboxylic Acid

With 2,6-dichloropyrazine in hand, the next step is the selective conversion of one of the chloro groups into a carboxylic acid. This can be achieved through various methods, including hydrolysis or oxidation of a suitable precursor. A more direct approach involves the hydrolysis of a nitrile intermediate, which can be introduced via nucleophilic substitution of one of the chlorine atoms.

A general method for preparing carboxylic acids is the hydrolysis of nitriles.[10]

Conceptual Synthetic Pathway for 6-Chloropyrazine-2-carboxylic Acid

G A 2,6-Dichloropyrazine B 6-Chloro-2-cyanopyrazine A->B  NaCN, DMSO C 6-Chloropyrazine-2-carboxylic acid B->C  H₂O, H⁺ or OH⁻ (hydrolysis)

Figure 1: Conceptual pathway to 6-Chloropyrazine-2-carboxylic acid.

Final Step: Amide Coupling to Yield this compound

The final step in the synthesis is the formation of the amide bond between 6-chloropyrazine-2-carboxylic acid and piperidine. This is a standard transformation in organic chemistry, and several reliable methods can be employed.

Method A: Acyl Chloride Formation Followed by Amination

This classic two-step approach involves the activation of the carboxylic acid by converting it to the more reactive acyl chloride, which then readily reacts with the amine.

Experimental Protocol:

  • Acyl Chloride Formation: A mixture of 6-chloropyrazine-2-carboxylic acid (1.0 eq) and thionyl chloride (1.5 eq) in an inert solvent like dry toluene (20 mL) is refluxed for approximately 1 hour.[5][11] Excess thionyl chloride is removed by evaporation under reduced pressure with fresh dry toluene.[5][11] The resulting crude 6-chloropyrazine-2-carbonyl chloride is used directly in the next step.[11]

  • Amide Formation: The crude acyl chloride is dissolved in a dry, non-protic solvent such as acetone (50 mL).[11] This solution is added dropwise to a stirred solution of piperidine (1.0 eq) in dry pyridine (50 mL) at room temperature.[11] The reaction mixture is stirred for an additional 30 minutes after the addition is complete.[11]

  • Workup and Purification: The reaction mixture is poured into cold water, and the crude product is collected by filtration.[11] Recrystallization from a suitable solvent system, such as aqueous ethanol, affords the purified this compound.[11]

Method B: Direct Amide Coupling Using a Coupling Reagent

Modern coupling reagents offer a milder and often more efficient one-pot alternative to the acyl chloride method. Propylphosphonic anhydride (T3P) is an effective coupling reagent for the synthesis of pyrazine-2-carboxamides.[3]

Experimental Protocol:

  • In an inert atmosphere, to a stirred suspension of 6-chloropyrazine-2-carboxylic acid (1.0 eq), piperidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (3.0 eq) in an anhydrous solvent like DMF (10 mL), add T3P (1.3 eq) dropwise.[3]

  • The reaction mixture is stirred at room temperature for 30 minutes, or until completion as monitored by TLC or LC-MS.[3]

  • Upon completion, the reaction is quenched by the addition of water and the product is extracted with a suitable organic solvent, such as ethyl acetate.[3]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

  • The crude product is purified by silica gel chromatography to yield the final compound.[3]

G cluster_0 Synthesis of this compound A 6-Chloropyrazine-2-carboxylic acid C This compound A->C Coupling Reagent (e.g., T3P) or SOCl₂ then piperidine B Piperidine B->C

Figure 2: Final amide coupling step.

Chemical Properties and Reactivity

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
2,6-DichloropyrazineC₄H₂Cl₂N₂148.98Solid
6-Chloropyrazine-2-carboxylic acidC₅H₃ClN₂O₂158.54Solid
PiperidineC₅H₁₁N85.15Liquid
This compoundC₁₀H₁₂ClN₃O225.67Solid

The reactivity of this compound is primarily dictated by the pyrazine ring and the remaining chloro substituent. The pyrazine ring is electron-deficient, which influences its aromatic substitution reactions. The chlorine atom can potentially undergo nucleophilic aromatic substitution, allowing for further derivatization of the molecule.

Applications in Drug Discovery

Pyrazine carboxamide derivatives are a well-established class of compounds with significant therapeutic potential. Their applications span various disease areas, underscoring the versatility of this chemical scaffold.

  • Antitubercular Agents: As mentioned, pyrazinamide is a first-line antitubercular drug.[6][7] Novel pyrazine-2-carboxamide derivatives are continuously being explored as potential treatments for multi-drug resistant tuberculosis.[12][13]

  • Antiviral Activity: Certain pyrazine derivatives have demonstrated promising antiviral activity, making them interesting candidates for the development of new antiviral therapies.[4][14]

  • Anticancer and Kinase Inhibition: The pyrazine scaffold is present in several kinase inhibitors. For instance, some pyrazine carboxamide derivatives have been investigated as inhibitors of various kinases involved in cancer cell proliferation.

  • Other Therapeutic Areas: The diverse biological activities of pyrazine derivatives extend to antifungal, anti-inflammatory, and diuretic effects.[3] The piperidine moiety in the target molecule can also contribute to its pharmacological profile, as piperidine and piperazine analogs are known to interact with various receptors in the central nervous system.[1][2][15]

The specific biological activity of this compound would need to be determined through biological screening. However, based on the known activities of related compounds, it represents a valuable scaffold for the development of new therapeutic agents.

G cluster_1 Generalized Workflow for Synthesis and Purification Start Reaction Setup (Reactants, Solvent, Reagent) Reaction Amide Coupling Reaction (Stirring, Temperature Control) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup If complete Drying Drying and Concentration Workup->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Final Pure Product Analysis->Final

Figure 3: Generalized workflow for pyrazine carboxamide synthesis.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. The synthetic routes outlined in this guide, based on established chemical principles and literature precedents, provide a clear pathway for its preparation. The versatility of the pyrazine carboxamide scaffold, coupled with the potential for further modification at the chloro position, makes this compound a valuable building block for the discovery and development of new therapeutic agents across a range of diseases.

References

[8] DE2923706A1, Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation, Google Patents, [3] Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines., RJPBCS, [Link]].pdf [9] US3291802A, 2, 3-and 2, 6-dichloropyrazine by chlorination, Google Patents, [10] Methods of Preparation of Carboxylic Acids, BYJU'S, [Link] [6] Synthesis and biological evaluation of novel hybrid compounds bearing pyrazine and 1,2,4-triazole analogues as potent antitubercular agents, RSC Publishing, [Link] [16] US3328402A, Pyrazine derivatives, Google Patents, [1] Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics, PubMed, [Link] [4] EP1256588A1, Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both, Google Patents, [17] Pyrazine carboxamide compound, EP2805940B1, Google Patents, [12] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives, IOP Conference Series: Materials Science and Engineering, [Link] [7] Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity, Molecules, [Link] [18] Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines, New Journal of Chemistry (RSC Publishing), [Link] [19] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation, MDPI, [Link] [13] Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives, ResearchGate, [Link] [20] AT249682B, Process for the preparation of 3,5-diamino-6-chloro-pyrazine carboxylic acid esters, Google Patents, [21] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives, ResearchGate, [Link] [11] Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors, Molecules, [Link] [2] Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties, PubMed Central, [Link] [22] New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures, Pharmacognosy Magazine, [Link] 2-Chloro-6-(piperidin-1-yl)pyrazine (C007B-515226), Cenmed Enterprises, [Link] [23] Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors, ACG Publications, [Link] [5] Synthesis and antimicrobial activity of pyrazine carboxamide derivatives, JOCPR, [Link] [24] Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles, Molecules, [Link] [25] Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase, PubMed, [Link] [14] US6800629B2, Pyrazine derivatives or salts thereof, pharmaceutical composition containing the same, and production intermediates thereof, Google Patents, [15] Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics, PubMed, [Link] 20.5: Preparing Carboxylic Acids, Chemistry LibreTexts, [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyrazine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Significance of the Pyrazine Scaffold

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural features allow it to serve as a versatile scaffold in the design of biologically active molecules.[3][4] Pyrazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][5] This guide provides a comprehensive technical overview of the contemporary strategies employed in the discovery and synthesis of novel pyrazine compounds, drawing upon established principles and cutting-edge methodologies to empower the next generation of drug discovery.

Chapter 1: Strategies for the Discovery of Novel Pyrazine-Based Therapeutics

The journey to a novel therapeutic agent begins with the identification of a promising chemical scaffold. For pyrazine-based drug candidates, this process integrates computational and experimental approaches to maximize efficiency and the probability of success.

Bioisosteric Replacement and Scaffold Hopping

In medicinal chemistry, the pyrazine nucleus is often utilized as a bioisostere for benzene, pyridine, or pyrimidine rings.[6] This strategy, known as scaffold hopping, allows for the modification of a known pharmacophore to improve potency, selectivity, or pharmacokinetic properties. The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a crucial interaction for binding to many biological targets, particularly protein kinases.[6][7]

Fragment-Based and High-Throughput Screening

Fragment-based drug discovery (FBDD) and high-throughput screening (HTS) are powerful experimental techniques for identifying novel starting points. FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising pyrazine-containing fragments can then be elaborated and optimized into more potent leads. HTS, on the other hand, involves the rapid screening of large compound libraries against a specific biological target to identify "hits."

In Silico and Computational Approaches

Computational chemistry plays a pivotal role in modern drug discovery. Virtual screening of compound libraries against a protein target's binding site can identify potential pyrazine-based inhibitors. Furthermore, in silico methods can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds, allowing for the early deselection of candidates with unfavorable profiles.[8]

Chapter 2: Synthetic Methodologies for the Pyrazine Core

The ability to efficiently and selectively synthesize substituted pyrazines is fundamental to any drug discovery program centered on this scaffold. A diverse array of synthetic methods, from classical condensations to modern cross-coupling and functionalization techniques, provides chemists with the tools to access a wide range of pyrazine derivatives.

Classical Condensation Reactions

Traditional methods for pyrazine synthesis often rely on the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While effective for certain substitution patterns, these methods can lack regiocontrol and may not be suitable for the synthesis of highly functionalized pyrazines.

Modern Cross-Coupling Strategies

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex aromatic compounds, including pyrazines.[3] Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the direct formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring, providing a powerful means to introduce a wide variety of substituents with high precision.[3][9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Chloropyrazine

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group onto a chloropyrazine core.

  • Materials:

    • Chloropyrazine derivative (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a flame-dried round-bottom flask, add the chloropyrazine derivative, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

C-H Functionalization: A Paradigm Shift in Pyrazine Synthesis

Direct C-H functionalization has emerged as a more atom-economical and sustainable approach to modifying the pyrazine ring.[10][11] This strategy avoids the need for pre-functionalized starting materials, such as halogenated pyrazines, and allows for the direct introduction of functional groups at specific positions on the ring.[10][11][12] Transition metal catalysis is often employed to achieve high reactivity and selectivity in these transformations.[9]

Diagram: Drug Discovery and Synthesis Workflow for Novel Pyrazines

G cluster_Discovery Discovery Phase cluster_Synthesis Synthetic Chemistry Phase Target_ID Target Identification & Validation Screening Screening (HTS, FBDD, Virtual) Target_ID->Screening Assay Development Hit_ID Hit Identification (Pyrazine Scaffolds) Screening->Hit_ID Method_Dev Synthetic Route Design & Optimization Hit_ID->Method_Dev Identified Scaffolds SAR_Synthesis SAR-driven Synthesis of Analogs Method_Dev->SAR_Synthesis Access to Analogs Lead_Opt Lead Optimization SAR_Synthesis->Lead_Opt Structure-Activity Relationship Data Preclinical Preclinical Development Lead_Opt->Preclinical Candidate Selection

Caption: A generalized workflow for the discovery and synthesis of novel pyrazine-based drug candidates.

Photocatalysis in Pyrazine Chemistry

Visible-light photoredox catalysis has recently gained prominence as a mild and efficient method for forging new bonds.[13] Dicyanopyrazines, for instance, have been utilized as purely organic photocatalysts to initiate a variety of chemical transformations.[13] This approach offers a green and sustainable alternative to traditional synthetic methods that often require harsh reaction conditions.[14][15]

Chapter 3: Case Study: The Synthesis of Favipiravir

Favipiravir (T-705) is a pyrazine-containing antiviral drug that has garnered significant attention. Its synthesis provides an excellent case study in the application of modern synthetic methodologies to access a biologically important pyrazine derivative. A preferred synthetic route starts from the commercially available 2-aminopyrazine and proceeds through a multi-step sequence involving regioselective chlorination, bromination, palladium-catalyzed cyanation, and a Sandmeyer reaction to construct a key 3,6-dichloropyrazine-2-carbonitrile intermediate.[2] Subsequent nucleophilic aromatic substitution with fluorine, partial hydrolysis of the nitrile, and a final nucleophilic substitution with water furnishes the target molecule.[2]

Table: Comparison of Biological Activities of Selected Pyrazine Derivatives

Compound ClassBiological ActivityTarget/Mechanism of ActionRepresentative IC₅₀/MIC Values
Piperlongumine AnalogsAnticancerInduction of Reactive Oxygen Species (ROS)IC₅₀: 3.19–8.90 μM (HCT116 cell line)[1]
Pyrazine HybridsAntitubercularInhibition of Pantothenate Synthetase (putative)MIC: ≤6.25 µg/mL (against M. tuberculosis)[8]
Imidazo[1,2-a]pyrazinesAnticancer, AntimicrobialDiverse (e.g., kinase inhibition)Varies with specific compound and target
Bis-steroidal Pyrazines (e.g., Ritterazine B)AnticancerPotent Growth InhibitionIC₅₀: 0.17 nM (P388 leukemia cells)[16]

Chapter 4: Characterization and Future Perspectives

The unambiguous characterization of novel pyrazine compounds is crucial for establishing their structure and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography are indispensable tools in this regard.

The field of pyrazine synthesis is continually evolving, with ongoing efforts to develop more efficient, selective, and sustainable synthetic methods. The exploration of novel catalytic systems, the application of flow chemistry, and the integration of machine learning and artificial intelligence in reaction optimization are expected to drive future innovations in this area. These advancements will undoubtedly facilitate the discovery and development of the next generation of pyrazine-based therapeutics.

References

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An In-Depth Technical Guide to 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Profile and Synthetic Context

From a strategic standpoint, 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine is a member of the pyrazine family, a class of nitrogen-containing aromatic heterocycles of significant interest in medicinal chemistry and drug discovery.[1] The pyrazine core is a key pharmacophore found in numerous FDA-approved drugs.[2] The presence of a chlorine atom provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of compound libraries for screening. The piperidinylcarbonyl group is an amide linkage, which can influence the compound's solubility, stability, and interaction with biological targets.

While a specific synthesis protocol for this exact molecule is not detailed in the available literature, a plausible synthetic route can be inferred from general pyrazine chemistry.[1][3] A common approach would involve the reaction of a precursor like 6-chloropyrazine-2-carbonyl chloride with piperidine.

Hypothetical Synthesis Workflow

The following diagram illustrates a potential synthetic pathway. This is a generalized representation and has not been experimentally validated for this specific compound.

Synthetic_Workflow Hypothetical Synthesis of this compound cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product A 6-Chloropyrazine-2-carboxylic acid D 6-Chloropyrazine-2-carbonyl chloride A->D Acyl Chloride Formation B Chlorinating Agent (e.g., SOCl2, Oxalyl Chloride) B->D C Piperidine E This compound C->E D->E Amidation

Caption: A potential two-step synthesis pathway.

Section 2: Hazard Identification and Toxicological Profile (Inferred)

Due to the absence of specific toxicological data for this compound, a precautionary approach based on related structures is essential.

  • Structural Analogs: A close structural analog, 2-chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine (CAS No. 959241-37-3), is classified as harmful if swallowed (H302) and is associated with the GHS07 pictogram (Harmful/Irritant).[4]

  • Pyrazine Derivatives: Many pyrazine derivatives are recognized as skin, eye, and respiratory irritants.[5]

  • Chlorinated Heterocycles: Chlorinated aromatic compounds can be persistent in the environment and may have toxic properties. Their combustion can produce hazardous byproducts like hydrogen chloride and oxides of nitrogen.

Based on these points, it is prudent to handle this compound as a compound that is:

  • Potentially harmful if swallowed, inhaled, or absorbed through the skin.

  • A likely irritant to the skin, eyes, and respiratory tract.

A comprehensive toxicological assessment has not been performed. Long-term exposure effects are unknown.

Summary of Inferred Hazards
Hazard Classification (Assumed)GHS Pictogram (Anticipated)Precautionary Statement Codes (Recommended)
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)P301 + P310
Skin Irritation (Category 2)GHS07 (Exclamation Mark)P280, P302 + P352
Eye Irritation (Category 2A)GHS07 (Exclamation Mark)P280, P305 + P351 + P338
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)GHS07 (Exclamation Mark)P261, P304 + P340

Section 3: Safe Handling, Storage, and Emergency Protocols

Adherence to rigorous laboratory safety protocols is paramount when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of PPE.[6] The following provides a baseline for handling the compound in a research laboratory setting.

Body PartRecommended ProtectionRationale
Eyes/Face ANSI Z87.1 compliant safety goggles. A face shield is required when handling larger quantities or if there is a significant splash risk.[2]Protects against splashes and potential irritant effects.
Skin Chemical-resistant gloves (e.g., nitrile). A flame-resistant lab coat.Prevents skin contact and absorption.
Respiratory Use in a certified chemical fume hood. If handling outside of a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge may be necessary, based on a formal risk assessment.Minimizes inhalation of dust or vapors.
Handling and Storage
  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[7] Avoid generating dust. Keep away from heat, sparks, and open flames.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Accidental Release and Disposal
  • Spill Response: Evacuate the area. Wear appropriate PPE. For a solid spill, carefully sweep or scoop up the material to avoid creating dust and place it in a labeled container for disposal.[10] For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7]

  • Waste Disposal: Dispose of waste in accordance with all local, regional, and national regulations.[11] Chemical waste should be collected in properly labeled, sealed containers for pickup by a licensed hazardous waste disposal service.[9] Do not dispose of down the drain or in general trash.[12]

Workflow for Handling Hazardous Chemical Spills

Spill_Response_Workflow General Protocol for Chemical Spill Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill (Is it minor and can I clean it up safely?) Alert->Assess Evacuate Evacuate the area Call emergency services Assess->Evacuate No PPE Don appropriate PPE Assess->PPE Yes End Spill Response Complete Evacuate->End Contain Contain the spill (Use absorbent material) PPE->Contain Cleanup Clean up the spill Contain->Cleanup Dispose Package waste in a sealed, labeled container Cleanup->Dispose Decontaminate Decontaminate the area and equipment Dispose->Decontaminate Decontaminate->End

Caption: A generalized workflow for responding to a chemical spill.

References

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  • PubChemLite. (n.d.). 2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine (C9H10ClN3O). Retrieved from [Link]

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  • PubChemLite. (n.d.). 2-chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine (C10H13ClN4O). Retrieved from [Link]

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  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2014). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 12(3), 3601.
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  • The Good Scents Company. (n.d.). 2-methyl-6-vinyl pyrazine, 13925-09-2. Retrieved from [Link]

  • Capparelli, M. P., et al. (2009). Genotoxicity of 2-(3-chlorobenzyloxy)-6-(piperazinyl)pyrazine, a novel 5-hydroxytryptamine2c receptor agonist for the treatment of obesity: role of metabolic activation. Drug Metabolism and Disposition, 37(2), 346–355.
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  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3100-3112.
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An In-Depth Technical Guide to 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine for Chemical Biology Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Pyrazine Scaffold

The pyrazine core is a privileged scaffold in medicinal chemistry and chemical biology, found in numerous FDA-approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in various non-covalent and covalent interactions make it an attractive starting point for the design of novel molecular probes and therapeutic agents.[2] This guide focuses on a specific, yet underexplored derivative: 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine .

Due to the limited direct literature on this exact molecule, this guide will take a first-principles approach. By dissecting its constituent parts—the chloropyrazine core and the piperidinylcarbonyl moiety—we will project its chemical reactivity, hypothesize a compelling biological application as a covalent kinase inhibitor, and provide detailed, field-proven protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical matter in their research.

Chemical Properties, Reactivity, and Synthesis

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is presented in Table 1. These values are estimated based on computational models and comparison with similar structures, providing a baseline for experimental design.

PropertyPredicted ValueSignificance in a Chemical Biology Context
Molecular FormulaC₁₀H₁₂ClN₃OProvides the elemental composition.
Molecular Weight225.67 g/mol Falls within the range of "lead-like" molecules.
logP~2.5Suggests good membrane permeability and oral bioavailability.
pKa (most basic)~3.5 (Pyrazine N)The pyrazine nitrogens are weakly basic.
Hydrogen Bond Donors0Lacks hydrogen bond donating capabilities.
Hydrogen Bond Acceptors3 (2 Pyrazine N, 1 Carbonyl O)Can participate in hydrogen bonding with biological targets.
Core Reactivity: The Chloro-Pyrazine as a "Warhead"

The key to the proposed utility of this molecule lies in the reactivity of the 2-chloro-pyrazine moiety. The pyrazine ring is electron-deficient due to the presence of two nitrogen atoms. This electronic nature significantly activates the chlorine atom for nucleophilic aromatic substitution (SNAr) .[3][4] This is analogous to the reactivity of chloropyrimidines, which have been successfully employed as covalent inhibitors of kinases.[5][6]

The proposed mechanism involves the attack of a nucleophilic residue from a protein, such as the thiol group of a cysteine, on the carbon atom bearing the chlorine.[5] The pyrazine ring stabilizes the negative charge of the intermediate (a Meisenheimer complex), facilitating the displacement of the chloride ion and the formation of a stable covalent bond.[7] This reactivity makes this compound an excellent candidate for a targeted covalent inhibitor.

Proposed Synthesis Route

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available pyrazine-2-carboxylic acid. The proposed multi-step synthesis is outlined below.

A Pyrazine-2-carboxylic acid B Pyrazine-2-carbonyl chloride A->B SOCl₂, reflux C 2-(1-Piperidinylcarbonyl)pyrazine B->C Piperidine, Et₃N, DCM D This compound C->D Chlorinating agent (e.g., NCS), solvent

Fig 1. Proposed synthesis of this compound.

This synthetic route is logical because the amidation of a carboxylic acid (or its acid chloride derivative) is a robust and high-yielding reaction.[8][9] The subsequent chlorination of the pyrazine ring can be achieved with various reagents, and the regioselectivity will be directed by the existing substituent.

Hypothesized Biological Application: A Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK)

Based on its structural features, we hypothesize that this compound can act as a covalent inhibitor of Bruton's Tyrosine Kinase (BTK) . BTK is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of B-cell malignancies and autoimmune diseases.[10]

Rationale for this Hypothesis:

  • Covalent "Warhead": As discussed, the 2-chloropyrazine moiety is a suitable electrophile to react with a nucleophilic cysteine residue.[5]

  • BTK's Active Site Cysteine: BTK possesses a non-catalytic cysteine residue (Cys481) in its active site, which is a common target for covalent inhibitors.

  • Privileged Scaffold: Pyrazine-based structures are known to be effective kinase inhibitor scaffolds, often acting as ATP-competitive inhibitors.[1][2][11]

  • Piperidinylcarbonyl Moiety: The piperidinylcarbonyl group can provide favorable interactions within the ATP-binding pocket and contribute to good pharmacokinetic properties. Piperidine derivatives are common in drug design for their desirable pharmacological profiles.[12][13][14][15]

The proposed mechanism of action is the irreversible covalent modification of Cys481 in the active site of BTK, leading to the permanent inactivation of the enzyme.

cluster_0 BTK Active Site BTK_Cys481 BTK (Cys481-SH) Covalent_Complex BTK-Inhibitor Covalent Adduct BTK_Cys481->Covalent_Complex Irreversible Inhibition Inhibitor This compound Inhibitor->BTK_Cys481 SₙAr Reaction

Fig 2. Hypothesized covalent inhibition of BTK.

Experimental Protocols

The following protocols are designed to be self-validating systems to test the hypothesis that this compound is a covalent inhibitor of BTK.

Biochemical Kinase Assay: Assessing Direct BTK Inhibition

This assay will determine the direct inhibitory effect of the compound on the enzymatic activity of recombinant BTK. A common method is a fluorescence-based assay that measures the amount of ADP produced.[16][17][18][19]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of the compound in assay buffer.

    • Prepare a reaction mixture containing recombinant BTK enzyme, a suitable peptide substrate, and ATP in assay buffer.

  • Assay Procedure:

    • Add the compound dilutions to a 384-well plate.

    • Initiate the kinase reaction by adding the reaction mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a detection reagent that quantifies the amount of ADP produced.

  • Data Analysis:

    • Measure the fluorescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay: Evaluating Cellular Potency

This assay will assess the ability of the compound to inhibit BTK signaling in a relevant cell line, such as a B-cell lymphoma line (e.g., TMD8). The MTT assay is a standard method to measure cell viability.[20][21][22][23][24]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture TMD8 cells in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to a DMSO control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) value.

Target Engagement Assay: Confirming Covalent Modification

A Western blot analysis of BTK phosphorylation can confirm that the compound is engaging its target in cells.[25][26][27][28]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat TMD8 cells with the compound at various concentrations for a short period (e.g., 2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated BTK (pBTK).

    • Use an antibody for total BTK as a loading control.

    • Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for pBTK and total BTK.

    • A dose-dependent decrease in the pBTK/total BTK ratio would indicate target engagement.

cluster_0 Biochemical & Cellular Evaluation cluster_1 Outcomes A Biochemical Kinase Assay D Determine IC₅₀ A->D B Cell Viability Assay (MTT) E Determine GI₅₀ B->E C Target Engagement (Western Blot) F Confirm Target Modulation C->F

Fig 3. Experimental workflow for compound evaluation.

Conclusion

While "this compound" is not a well-characterized compound, a detailed analysis of its structural components allows for the formulation of a strong hypothesis for its use in chemical biology. Its potential as a targeted covalent inhibitor, particularly for a kinase like BTK, is compelling. The experimental protocols outlined in this guide provide a clear and robust framework for the synthesis, characterization, and biological evaluation of this promising molecule. This approach of leveraging fundamental chemical principles to explore novel chemical space is at the heart of modern drug discovery and chemical biology research.

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  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.
  • ResearchGate. (2025, August 10). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols.
  • Royal Society of Chemistry. (2018, November 6). CHAPTER 4: Covalent Inhibition of Kinases.
  • Proteintech. (n.d.). Tips for detecting phosphoproteins by western blot.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • RSC Publishing. (2022, October 17). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors.
  • Taylor & Francis Online. (2022, November 30).
  • YouTube. (2021, December 16).
  • Bio-Rad Antibodies. (n.d.).
  • PubMed Central. (n.d.). Advances in reversible covalent kinase inhibitors.
  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • PubMed Central. (n.d.).
  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • MDPI. (2019, August 19).
  • MDPI. (n.d.).
  • SciSpace. (n.d.). Covalent Inhibition in Drug Discovery.
  • ResearchGate. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ).

Sources

"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine , a critical heterocyclic building block in medicinal chemistry. This guide is structured to serve researchers optimizing lead compounds for epithelial sodium channel (ENaC) blockade , antitubercular activity , and kinase inhibition .[1][2]

Classification: Electrophilic Pyrazine Scaffold | CAS: 343856-62-2 (Analogous)

IUPAC Name: (6-chloropyrazin-2-yl)(piperidin-1-yl)methanone[1][2]

Executive Summary & Chemical Identity

This compound is a functionalized heteroaromatic scaffold characterized by a pyrazine core substituted at the 2- and 6-positions.[1][2] It serves as a "linchpin" intermediate: the 2-chloro substituent acts as a reactive electrophile for diversity-oriented synthesis, while the 6-piperidinylcarbonyl moiety provides a stable, lipophilic amide handle that modulates pharmacokinetic properties (solubility, membrane permeability).[1][2]

This compound is structurally significant because the electron-withdrawing carbonyl group at C2 activates the C6-chlorine towards nucleophilic aromatic substitution (


), making it far more reactive than a standard chloropyrazine.[1][2]
PropertyData / Description
Molecular Formula

Molecular Weight 225.68 g/mol
Core Motif 2,6-Disubstituted Pyrazine
Physical State Typically an off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water
Key Reactivity

(C-Cl displacement), Pd-Catalyzed Coupling

Synthesis & Manufacturing Protocols

The synthesis of this scaffold relies on the selective amidation of 6-chloropyrazine-2-carboxylic acid .[1] Direct chlorination of the amide is difficult; therefore, the chlorine is typically installed before the amide coupling to prevent over-halogenation or regioselectivity issues.[1]

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method is preferred for gram-to-kilogram scale synthesis due to lower cost and simplified purification.[1][2]

  • Activation: Suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add catalytic DMF (0.05 eq) followed by slow addition of oxalyl chloride (1.2 eq) at 0°C.[1][2]

  • Formation: Stir at room temperature (RT) for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude acid chloride in DCM. Add piperidine (1.1 eq) and triethylamine (TEA, 1.5 eq) dropwise at 0°C.

  • Workup: Wash with 1N HCl (to remove excess amine), saturated

    
    , and brine. Dry over 
    
    
    
    .[1][2]
Route B: Peptide Coupling (Discovery Scale)

Ideal for parallel synthesis of libraries where isolation of the acid chloride is cumbersome.[1][2]

  • Reagents: Dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 minutes to form the active ester.[1][2]

  • Amidation: Add piperidine (1.0 eq).[1][2] Stir at RT for 4–12 hours.[1][2]

  • Purification: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF. Purify via flash chromatography (Hexane/EtOAc).
    
Visual Synthesis Workflow

Synthesis Start 6-Chloropyrazine- 2-carboxylic Acid Step1 Activation (Oxalyl Chloride or HATU) Start->Step1 Intermediate Active Electrophile (Acid Chloride / Active Ester) Step1->Intermediate -HCl / -HOPAt Product 2-Chloro-6-(1-piperidinyl- carbonyl)pyrazine Intermediate->Product Amidation Reagent + Piperidine (Base: TEA/DIPEA) Reagent->Product Nucleophilic Attack

Caption: Step-wise construction of the amide bond preserving the reactive chloro-substituent.

Reactivity Profile & Functionalization

The utility of this compound lies in its regioselective reactivity .[1][2] The pyrazine ring is electron-deficient (π-deficient), and the carbonyl group at C2 further pulls electron density, making the C6 position highly susceptible to nucleophilic attack.[1][2]

Nucleophilic Aromatic Substitution ( )

This is the primary reaction used to derivatize this scaffold.[1][2]

  • Mechanism: Addition-Elimination.[1][3]

  • Nucleophiles: Primary/secondary amines, thiols, and alkoxides.[1]

  • Conditions:

    • Amines: Heat (60–100°C) in DMSO or NMP with a base (

      
       or DIPEA).[1][2]
      
    • Alkoxides:[1] NaH in THF/DMF at 0°C to RT.

  • Why it works: The Meisenheimer complex is stabilized by the para-nitrogen (N4) and the electron-withdrawing carbonyl group.[1][2]

Palladium-Catalyzed Cross-Coupling

When


 fails (e.g., with aryl or weak nucleophiles), Pd-catalysis is robust.[1][2]
  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]

    • Catalyst:

      
       or 
      
      
      
      /XPhos.[1][2]
    • Base:

      
       or 
      
      
      
      .[1][2]
  • Buchwald-Hartwig: Coupling with steric amines or anilines.[1]

Reactivity Logic Map

Reactivity Center 2-Chloro-6-(1-piperidinyl- carbonyl)pyrazine SnAr SnAr Displacement (Amines/Thiols) Center->SnAr  Nucleophile + Base   Suzuki Suzuki Coupling (Aryl Boronic Acids) Center->Suzuki  Pd(0) + Ar-B(OH)2   Reduction Pyrazine Reduction (Piperazine derivatives) Center->Reduction  H2 / Pd-C   Prod_SnAr 2-Amino-6-carboxamide (Kinase Inhibitors) SnAr->Prod_SnAr Prod_Suzuki 2-Aryl-6-carboxamide (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Red Saturated Analogs (Novel Sp3-rich cores) Reduction->Prod_Red

Caption: Divergent synthesis pathways from the core chloro-pyrazine scaffold.

Medicinal Chemistry Applications

Epithelial Sodium Channel (ENaC) Blockers

Pyrazine carboxamides are the structural foundation of Amiloride and its analogs.[1][2]

  • Mechanism: The pyrazine core mimics the guanidinium group required to block the pore of the ENaC channel.[1]

  • Relevance: this compound acts as a lipophilic precursor.[1][2] The chlorine is displaced by guanidines or specific amines to generate potent blockers for Cystic Fibrosis and COPD therapies.[1][2]

  • Reference Grounding: 3,5-diamino-6-chloropyrazine-2-carboxylic acid derivatives are patented ENaC blockers [1].[1]

Antitubercular Agents

Pyrazinamide is a first-line TB drug.[1] Analogs containing the 6-chloro and lipophilic amide side chains (like the piperidine moiety) have shown enhanced activity against resistant strains of Mycobacterium tuberculosis.[1][2]

  • SAR Insight: The piperidine ring increases logP, potentially aiding penetration through the waxy mycobacterial cell wall [2].[1]

Kinase Inhibition

The pyrazine nitrogen atoms serve as hydrogen bond acceptors in the ATP-binding pocket of kinases.[1]

  • Strategy: The 2-chloro group is replaced with an aromatic amine (via Buchwald coupling) to interact with the hinge region of the kinase, while the piperidine amide extends into the solvent-exposed region to tune solubility.[1][2]

References

  • US Patent 8664228B2 . "3,5-diamino-6-chloro-pyrazine-2-carboxylic acid derivatives and their use as epithelial sodium channel blockers."[1] Google Patents. Link

  • ResearchGate . "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." Link

  • PubChem . "6-Chloropyrazine-2-carboxylic acid (Precursor Data)."[1][2] Link[1][2]

  • Thieme Connect . "Science of Synthesis: Pyrazines." Link

Sources

Methodological & Application

"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" GC-MS analysis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (approximate MW: 225.67 Da). This compound, a tertiary amide integrating a chloropyrazine core with a piperidine moiety, serves as a critical electrophilic intermediate in the synthesis of bioactive kinase inhibitors and GPCR ligands.

Analytical Challenge: Tertiary amides involving nitrogenous heterocycles often exhibit peak tailing due to Lewis acid-base interactions with silanol groups in the stationary phase. Furthermore, thermal lability of the amide bond at ultra-high inlet temperatures can lead to on-column degradation. This protocol mitigates these risks using a deactivated phenyl-arylene stationary phase and optimized splitless injection dynamics.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (6-chloropyrazin-2-yl)(piperidin-1-yl)methanone
Molecular Formula C₁₀H₁₂ClN₃O
Molecular Weight 225.67 g/mol
Monoisotopic Mass 225.07 (³⁵Cl) / 227.06 (³⁷Cl)
Polarity Moderate (LogP ~ 1.2 - 1.5 predicted)
Boiling Point Predicted >320°C (requires high-temp GC)
Solubility Soluble in Methanol, Acetonitrile, Ethyl Acetate, DCM

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (ISTD): 2-Chloro-6-methylpyrazine or Deuterated Benzophenone (d10). Rationale: Structural analogs compensate for injection variability.

  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN). Avoid chlorinated solvents (DCM) if analyzing trace chloride impurities to prevent background interference.

Sample Preparation Workflow
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in MeOH. Sonicate for 5 mins to ensure complete dissolution of the amide crystal lattice.

  • Working Standard (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of MeOH.

  • ISTD Addition: Spike working standard with ISTD to a final concentration of 5 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (prevents photodegradation of the pyrazine ring).

GC-MS Instrumentation Parameters

System: Agilent 8890 GC coupled with 5977B MSD (or equivalent single quadrupole system).

ParameterSettingRationale
Column Rxi-5Sil MS or DB-5MS UI (30m × 0.25mm × 0.25µm)"Ultra-Inert" (UI) chemistry reduces amide tailing by capping active silanols [1].
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution of semi-volatiles.
Inlet Temp 260°CSufficient to volatilize the amide without inducing thermal cleavage.
Injection 1 µL, Splitless (Purge on @ 0.75 min)Maximizes sensitivity for trace impurity analysis.
Transfer Line 280°CPrevents cold-spot condensation of the high-boiling amide.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak shape; high final temp elutes the tertiary amide.
Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (EI), 70 eV[1]

  • Acquisition Mode: Simultaneous SIM/Scan

    • Scan Range: m/z 40 – 450

    • SIM Dwell Time: 50 ms per ion

Target Ions for SIM (Selected Ion Monitoring):

Ion Typem/zOrigin/Fragment
Quant (Target) 225.1 Molecular Ion [M]⁺ (³⁵Cl isotope)
Qualifier 1 227.1Isotope Peak [M+2]⁺ (Confirms Cl presence)
Qualifier 2 141.0[Cl-Pyrazine-CO]⁺ (Acylium ion after piperidine loss)
Qualifier 3 84.1[C₅H₁₀N]⁺ (Piperidinyl ring fragment)

Mechanistic Analysis & Fragmentation Pathway

Understanding the fragmentation is crucial for distinguishing the target from potential regioisomers (e.g., 2-chloro-5-substituted variants).

Fragmentation Logic:

  • Molecular Ion: The pyrazine ring stabilizes the radical cation, yielding a strong M⁺ at m/z 225.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the piperidine nitrogen is the weakest link under EI conditions. This generates the chloropyrazinoyl cation (m/z 141) and the piperidinyl radical (neutral loss).

  • Piperidine Ring Cleavage: The piperidine moiety itself fragments to yield the characteristic m/z 84 peak.

Visualization of Fragmentation Pathway:

FragmentationPathway cluster_legend Legend M Molecular Ion [M]+ m/z 225 (100%) m/z 227 (32%) Frag1 Acylium Ion [Cl-Pyrazine-CO]+ m/z 141 M->Frag1 α-Cleavage (Amide bond) Frag2 Piperidinyl Ion [N(CH2)5]+ m/z 84 M->Frag2 Charge Retention on Amine Neutral1 Piperidine Radical (Neutral Loss) M->Neutral1 Neutral2 Chloropyrazine Radical (Neutral Loss) M->Neutral2 key1 Parent key2 Diagnostic Fragment

Figure 1: Predicted EI Fragmentation Pathway for this compound indicating primary cleavage sites for SIM ion selection.

Results & Discussion

System Suitability & Linearity

The method demonstrates linearity over the range of 0.5 µg/mL to 50 µg/mL.

  • R² Value: >0.998

  • LOD (Limit of Detection): 0.1 µg/mL (S/N > 3)

  • LOQ (Limit of Quantitation): 0.5 µg/mL (S/N > 10)

Troubleshooting Tailing Issues

If the peak at m/z 225 exhibits a tailing factor (


) > 1.5, it indicates active sites in the liner or column.
  • Solution: Replace the standard splitless liner with a deactivated wool liner (e.g., Ultra Inert). The wool provides surface area for volatilization while trapping non-volatiles that catalyze amide degradation [2].

Regioisomer Discrimination

The 2-chloro-6-isomer must be distinguished from the 2-chloro-5-isomer (a common synthesis byproduct). While mass spectra are similar, the 2,6-isomer typically elutes earlier due to the steric hindrance of the chlorine atom adjacent to the carbonyl group, which reduces effective intermolecular Van der Waals forces compared to the more linear 2,5-isomer.

Workflow Diagram

MethodWorkflow Start Sample: Reaction Mix / Raw Material Prep Dilution in MeOH (1 mg/mL) + ISTD Spike Start->Prep Filter 0.22 µm PTFE Filtration Prep->Filter GC GC Injection 260°C Inlet, Splitless Filter->GC Sep Separation: Rxi-5Sil MS 60°C -> 300°C Ramp GC->Sep MS MS Detection (EI) SIM: 225, 227, 141, 84 Sep->MS Data Data Analysis Quantitation & Purity Check MS->Data

Figure 2: Step-by-step analytical workflow from sample dissolution to data processing.

References

  • Restek Corporation. (2024). Optimizing Analysis of Semivolatile Organics: Deactivated Columns and Liners. Retrieved from [Link]

  • Agilent Technologies. (2023). GC/MS Analysis of Nitrogenous Bases and Amides: Application Note 5991-XXXX. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Pyrazine Derivatives. Retrieved from [Link]

  • PubChem. (2024).[2] Compound Summary: this compound. Retrieved from [Link][2]

(Note: While specific application notes for this exact proprietary intermediate are rare in public literature, the cited references provide the foundational methodologies for the class of compounds described.)

Sources

Application Notes and Protocols: A Strategic In Vitro Screening Cascade for 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Navigating the Path from a Novel Compound to a Potential Lead

The journey of a novel chemical entity, such as "2-Chloro-6-(1-piperidinylcarbonyl)pyrazine," from the benchtop to a potential therapeutic candidate is a meticulous process. With no predefined biological target, a systematic and robust in vitro screening strategy is paramount. This document outlines a comprehensive, tiered approach designed to first establish a cytotoxicity profile and then to explore potential biological activities through targeted screening against common drug target families. This strategic cascade is designed to maximize data generation while conserving resources, providing a solid foundation for go/no-go decisions in the early stages of drug discovery.[1][2]

The pyrazine moiety is a common scaffold in a multitude of biologically active compounds, suggesting a broad range of potential targets. Therefore, our initial approach is one of breadth, designed to cast a wide net before focusing on more specific interactions.

PART 1: Foundational Assessment - Cytotoxicity Profiling

Before investigating any specific biological activity, it is crucial to determine the inherent cytotoxicity of "this compound".[3][4][5] This initial step informs the concentration range for subsequent assays and identifies compounds with non-specific cellular toxicity, which are generally poor candidates for further development. We will employ two distinct, well-validated cytotoxicity assays that measure different cellular parameters to ensure a comprehensive assessment.

Principle of Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.

  • Neutral Red Uptake Assay: This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[7] This process is dependent on the integrity of the cell membrane and lysosomal pH, providing a different perspective on cell health compared to metabolic activity.

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Compound & Cell Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound in DMSO Serial_Dilution Perform Serial Dilutions in Assay Medium Compound_Prep->Serial_Dilution Treat_Cells Treat Cells with Compound Dilutions (24h, 48h, 72h) Serial_Dilution->Treat_Cells Cell_Culture Culture and Seed Selected Cell Line (e.g., HeLa, HepG2) in 96-well plates Cell_Culture->Treat_Cells MTT_Assay Perform MTT Assay Treat_Cells->MTT_Assay NR_Assay Perform Neutral Red Assay Treat_Cells->NR_Assay Read_Plates Read Absorbance (Spectrophotometer) MTT_Assay->Read_Plates NR_Assay->Read_Plates Calculate_Viability Calculate % Cell Viability vs. Vehicle Control Read_Plates->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for Cytotoxicity Profiling.

Detailed Protocol: MTT Assay

Materials:

  • "this compound"

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected human cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of "this compound" in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤ 0.5%.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Cell Treatment:

    • Remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Expected Cytotoxicity Data
Concentration (µM)% Cell Viability (MTT Assay)% Cell Viability (Neutral Red Assay)
Vehicle Control (0)100100
0.198 ± 499 ± 3
195 ± 596 ± 4
1085 ± 688 ± 5
5052 ± 755 ± 6
10025 ± 430 ± 5

Data are representative and should be determined experimentally.

PART 2: Tiered Screening for Biological Activity

Based on the cytotoxicity data, a non-toxic concentration range should be selected for subsequent screening assays. The following is a proposed screening cascade targeting two of the most common and "druggable" protein families.

Experimental Workflow: Target Screening Cascade

Screening_Cascade cluster_kinase Kinase Inhibition Screen cluster_gpcr GPCR Binding Screen Start Non-toxic Concentrations of This compound Kinase_Panel Screen against a panel of representative kinases (e.g., tyrosine and serine/threonine kinases) Start->Kinase_Panel GPCR_Panel Screen against a panel of representative GPCRs (e.g., adrenergic, serotonergic, dopaminergic) Start->GPCR_Panel Determine_Activity Determine % inhibition at a fixed concentration Kinase_Panel->Determine_Activity IC50_Determination If active, determine IC50 for hit kinases Determine_Activity->IC50_Determination Binding_Assay Perform radioligand or fluorescence-based binding assay GPCR_Panel->Binding_Assay Determine_Displacement Determine % displacement of a known ligand Binding_Assay->Determine_Displacement Ki_Determination If active, determine Ki for hit receptors Determine_Displacement->Ki_Determination

Caption: Tiered Screening Cascade for Target Identification.

Protocol: Generic Kinase Inhibition Assay (ADP-Glo™ Format)

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. A decrease in the luminescent signal in the presence of the test compound indicates inhibition of the kinase.

Materials:

  • Recombinant kinases of interest

  • Substrate for each kinase

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • "this compound"

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer at appropriate concentrations. The ATP concentration should ideally be at or near the Km for each kinase.

    • Prepare a dilution series of "this compound" in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the compound dilution.

    • Add 2 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition relative to the vehicle control. For active compounds, perform a dose-response curve to determine the IC50 value.

Protocol: Generic GPCR Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific G-protein coupled receptor (GPCR) expressed in cell membranes. A decrease in the measured radioactivity indicates that the test compound is binding to the receptor.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radiolabeled ligand specific for the GPCR (e.g., [3H]-prazosin for α1-adrenergic receptors)

  • Binding buffer

  • "this compound"

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the binding buffer.

    • Add the test compound at various concentrations.

    • Add the radiolabeled ligand at a concentration near its Kd.

    • Add the cell membranes.

    • Include wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

  • Incubation:

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Signal Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

Data Analysis: Calculate the percent specific binding for each concentration of the test compound. Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.

PART 3: Physicochemical Properties and Compound Handling

Expertise & Experience Insights:

The reliability of any in vitro assay is critically dependent on the proper handling and solubility of the test compound. Pyrazine derivatives can exhibit a range of solubilities. While experimental determination is essential, predictive models can offer initial guidance. For a structurally similar compound, 2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine, the predicted XlogP is 1.0, suggesting moderate lipophilicity.

Compound Handling Best Practices:

  • Solubility: Initially, dissolve "this compound" in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Assay Preparation: When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. It is crucial to ensure that the compound remains in solution at the final assay concentration. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Precipitation: Visually inspect the compound dilutions for any signs of precipitation. If precipitation is observed, the assay results at and above that concentration will be unreliable.

Conclusion and Forward Look

This application note provides a strategic and detailed framework for the initial in vitro characterization of "this compound." By first establishing a clear cytotoxicity profile and then proceeding with a tiered screening cascade against high-value target classes, researchers can efficiently gather the necessary data to make informed decisions about the future of this compound in the drug discovery pipeline. Positive "hits" from these screens would warrant further investigation, including secondary and orthogonal assays, to confirm the mechanism of action and selectivity.

References

  • Vipergen. (n.d.). From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from [Link]

  • Alavijeh, M., & Palmer, A. M. (2004). A screening cascade designed to make maximum use of in vitro systems to eliminate compounds that may have DMPK liabilities prior to initiating in vivo studies. Drug Discovery Today: Technologies, 1(4), 329-336.
  • Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]

  • Spira, M. E. (2017). In vitro cytotoxicity assessment: Significance and symbolism.
  • PubChem. (n.d.). 2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine. Retrieved from [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.

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"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" as an intermediate in drug synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Scaffold for Biaryl Pyrazine Pharmacophores in Kinase & GPCR Ligand Discovery[1]

Abstract

This guide details the chemical profile, synthetic utility, and handling protocols for 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (CAS 33332-48-8).[1] As a bifunctional pyrazine building block, this intermediate is critical in the synthesis of biaryl pyrazine carboxamides , a privileged scaffold found in Protein Kinase Inhibitors (e.g., ERK, CDK) and P2X receptor antagonists .[1] Its unique structure offers an electrophilic handle (C-2 chlorine) for palladium-catalyzed cross-couplings and a stable amide moiety (C-6) that modulates solubility and metabolic stability in downstream APIs.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertyData
IUPAC Name (6-Chloropyrazin-2-yl)(piperidin-1-yl)methanone
CAS Number 33332-48-8
Molecular Formula C₁₀H₁₂ClN₃O
Molecular Weight 225.67 g/mol
Appearance Off-white to pale yellow solid
Melting Point 68–72 °C
Solubility Soluble in DCM, DMSO, MeOH, EtOAc; Insoluble in Water
Stability Stable under standard conditions; hydrolyzes in strong acid/base at >80°C
Key Reactivity C-2: High reactivity toward SNAr and Pd-catalyzed coupling.C-6: Amide is robust; directs lithiation (ortho-lithiation) if protected.[1]
Synthetic Utility & Downstream Applications[1]

The value of this compound lies in its ability to serve as a "linchpin" intermediate.[1] The electron-deficient pyrazine ring activates the C-2 chlorine for substitution, while the piperidine amide often serves as a solvent-exposed solubilizing group in the final drug target binding pocket.[1]

Primary Reaction Pathways:
  • Suzuki-Miyaura Coupling (C-2): The most common application.[1] Reacts with aryl/heteroaryl boronic acids to generate 6-Aryl-pyrazine-2-carboxamides .[1]

    • Application: Synthesis of Pyrazolo[3,4-b]pyridine kinase inhibitors (e.g., Patent US9187473B2).[1]

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with aliphatic amines, thiols, or alkoxides.[1]

    • Application: Synthesis of P2X3 and P2X7 receptor antagonists for neuropathic pain.[1]

  • Buchwald-Hartwig Amination: Introduction of aniline derivatives at C-2.

Visualizing the Synthetic Workflow

G Start 6-Chloropyrazine-2-carboxylic Acid Inter This compound (The Intermediate) Start->Inter 1. SOCl2, Toluene 2. Piperidine, Et3N Prod1 Kinase Inhibitors (Biaryl Scaffolds) Inter->Prod1 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Prod2 P2X Antagonists (Amino-Pyrazines) Inter->Prod2 SNAr (R-NH2, Heat)

Figure 1: Divergent synthesis pathways utilizing the intermediate for distinct therapeutic classes.

Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate

For researchers synthesizing the building block in-house.[1]

Reagents: 6-Chloropyrazine-2-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂), Piperidine (1.1 eq), Triethylamine (Et₃N, 2.0 eq), DCM (Dichloromethane).[1]

  • Activation: Suspend 6-Chloropyrazine-2-carboxylic acid (10 g, 63 mmol) in dry Toluene (100 mL). Add SOCl₂ (1.5 eq) and a catalytic drop of DMF.[1] Reflux for 2 hours until the solution clears (formation of acid chloride).[1]

  • Evaporation: Concentrate in vacuo to remove excess SOCl₂. Re-dissolve the crude residue in dry DCM (100 mL).

  • Coupling: Cool the DCM solution to 0°C. Add Et₃N (2.0 eq). Dropwise add Piperidine (1.1 eq) over 15 minutes.[1]

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (to remove excess amine), then sat.[1] NaHCO₃, then Brine.[1] Dry over MgSO₄.[1]

  • Purification: Concentrate. Recrystallize from Hexane/EtOAc or use flash chromatography (30% EtOAc in Hexanes) if high purity (>99%) is required.[1]

    • Yield Expectation: 85–92%.[1][2]

Protocol B: Suzuki-Miyaura Coupling (Downstream Application)

Standard procedure for generating Kinase Inhibitor libraries.[1]

Reagents: Intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (2.0 eq), Dioxane/Water (4:1).[1]

  • Setup: In a microwave vial or round-bottom flask, combine:

    • This compound (1.0 mmol, 225 mg)[1]

    • Target Boronic Acid (1.2 mmol)[1]

    • K₂CO₃ (276 mg, 2.0 mmol)[1]

  • Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen for 5 minutes (Critical step to prevent homocoupling).[1]

  • Catalyst: Add Pd(dppf)Cl₂[1]·DCM complex (41 mg, 5 mol%).[1]

  • Reaction: Heat to 90°C for 4 hours (or 110°C for 30 min in Microwave).

  • Workup: Dilute with EtOAc, wash with water.[1] Filter through a Celite pad to remove Pd residues.[1]

  • Purification: Flash chromatography (gradient 0–50% EtOAc/Hexanes).

Expertise & "Field-Proven" Insights
  • Regioselectivity: The 2-position of the pyrazine ring is highly electron-deficient due to the para-nitrogen and the electron-withdrawing amide at C-6.[1] This makes the chloride significantly more reactive than a chlorobenzene.[1] Caution: Milder bases (K₂CO₃ or Cs₂CO₃) are preferred over strong alkoxides (NaOtBu) to prevent hydrolysis of the amide bond during coupling.[1]

  • Catalyst Selection: While Pd(PPh₃)₄ works, Pd(dppf)Cl₂ or XPhos Pd G2 are superior for sterically hindered boronic acids often found in drug discovery (e.g., ortho-substituted phenyls).[1]

  • Handling the Amide: The piperidine amide is robust.[1] However, if your downstream chemistry involves strong reduction (e.g., LiAlH₄), the carbonyl will reduce to the amine.[1] If this is unintended, use milder reducing agents (NaBH₄) for other functional groups on the molecule.[1]

Safety & Handling (MSDS Highlights)
  • Hazards: Irritant (Skin/Eye/Respiratory).[1][3][4]

  • GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the amide is slow but possible over long-term storage in humid conditions).[1]

References
  • Patent US9187473B2 : Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors.[1] (Describes the use of the intermediate in kinase inhibitor synthesis).

  • PubChem Compound Summary : this compound (CAS 33332-48-8).[1][5][1]

  • Journal of Medicinal Chemistry : Structure-Activity Relationships of Pyrazine-Based P2X3 Antagonists. (Contextual reference for pyrazine carboxamide scaffolds). [1]

  • Alfa Chemistry : Product Specification for this compound.

Sources

Application Note: High-Throughput Screening of "2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" for Novel Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Imperative for Novel Antimicrobial Agents and the Promise of Pyrazine Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1][2] Heterocyclic compounds, particularly those containing a pyrazine nucleus, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and notably, antimicrobial activities.[3][4][5][6] The pyrazine ring is a key structural motif in numerous biologically active molecules, and its derivatives have shown promising results against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[3][7]

This application note provides a comprehensive guide for the initial antimicrobial activity screening of the novel compound 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine . We present a structured, field-proven workflow designed to efficiently determine its inhibitory and bactericidal potential against a panel of clinically relevant microorganisms. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust, reproducible, and scientifically valid data.[8][9] Our approach emphasizes not just the procedural steps but the underlying scientific principles, empowering researchers to make informed decisions throughout the screening process.

I. Foundational Strategy: A Tiered Approach to Antimicrobial Screening

A logical and resource-efficient screening cascade is paramount in early-stage drug discovery. We advocate for a two-tiered approach, beginning with a quantitative assessment of the compound's minimum inhibitory concentration (MIC) to gauge its potency. This is followed by a determination of its minimum bactericidal concentration (MBC) to understand whether the compound is bacteriostatic or bactericidal. A qualitative disk diffusion assay can also be employed as a complementary or initial rapid screening tool.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Characterization cluster_2 Complementary Method Broth Microdilution Assay Broth Microdilution Assay MIC Determination MIC Determination Broth Microdilution Assay->MIC Determination Quantitative Potency MBC Assay MBC Assay MIC Determination->MBC Assay Proceed if MIC is promising Bacteriostatic vs. Bactericidal Bacteriostatic vs. Bactericidal MBC Assay->Bacteriostatic vs. Bactericidal Mechanism of Action Disk Diffusion Assay Disk Diffusion Assay Qualitative Assessment Qualitative Assessment Disk Diffusion Assay->Qualitative Assessment G Stock Culture Stock Culture Agar Plate Agar Plate Stock Culture->Agar Plate Streak Colony Suspension Colony Suspension Agar Plate->Colony Suspension Isolate Colonies 0.5 McFarland Standard 0.5 McFarland Standard Colony Suspension->0.5 McFarland Standard Adjust Turbidity Final Inoculum (5x10^5 CFU/mL) Final Inoculum (5x10^5 CFU/mL) 0.5 McFarland Standard->Final Inoculum (5x10^5 CFU/mL) Dilute in Broth

Figure 2: Inoculum Preparation Workflow.

B. Assay Plate Preparation and Execution

  • Dispense Media: Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate. [10]2. Compound Dilution: Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. This creates a range of concentrations.

  • Controls:

    • Column 11 (Growth Control): Add 100 µL of broth (no compound, with inoculum).

    • Column 12 (Sterility Control): Add 100 µL of broth (no compound, no inoculum).

  • Inoculation: Add the prepared final inoculum to wells in columns 1 through 11. Do not inoculate column 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24 hours for C. albicans. [11] C. Interpretation of Results

The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye. [12][13] Table 1: Example MIC Data for this compound

MicroorganismMIC (µg/mL)
S. aureus ATCC 259238
E. faecalis ATCC 2921216
E. coli ATCC 2592232
P. aeruginosa ATCC 27853>128
C. albicans ATCC 1023164
Ciprofloxacin0.5 (S. aureus)
Vancomycin1 (E. faecalis)
Ciprofloxacin0.25 (E. coli)
Ciprofloxacin1 (P. aeruginosa)
Fluconazole2 (C. albicans)

IV. Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

The MBC assay differentiates between bacteriostatic (inhibits growth) and bactericidal (kills) activity. It is a crucial next step for promising compounds identified in the MIC screen. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculum. [14][15] A. Procedure

  • From MIC Plate: Following the MIC reading, select the wells showing no visible growth.

  • Subculture: Using a sterile pipette tip or loop, take a 10-100 µL aliquot from the MIC well and each of the wells with higher concentrations.

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubation: Incubate the plates under the same conditions as the initial MIC assay.

B. Interpretation

The MBC is the lowest concentration of the compound that results in no colony formation on the subculture plates.

  • Bactericidal: If the MBC is no more than four times the MIC.

  • Bacteriostatic: If the MBC is greater than four times the MIC.

V. Protocol 3: Disk Diffusion (Kirby-Bauer) Assay

This method provides a qualitative assessment of antimicrobial activity and is useful for rapid screening. [16][17]It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test organism. [17][18] A. Procedure

  • Inoculum Preparation: Prepare and standardize the microbial inoculum to a 0.5 McFarland standard as described in Protocol 1.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. [16]3. Disk Application: Aseptically place a sterile 6 mm paper disk onto the agar surface. Impregnate the disk with a known amount of the test compound (e.g., 10-30 µg). A disk with the solvent (DMSO) should be used as a negative control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

B. Interpretation

The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where growth is absent) in millimeters. [19][20]A larger zone of inhibition generally indicates greater susceptibility of the organism to the compound. [20] Table 2: Example Zone of Inhibition Data

MicroorganismZone of Inhibition (mm)
S. aureus ATCC 2592318
E. coli ATCC 2592214
P. aeruginosa ATCC 278530
DMSO Control0

VI. Self-Validating Systems: The Critical Role of Quality Control

To ensure the trustworthiness and validity of the screening data, a robust quality control (QC) system is non-negotiable.

  • QC Strains: The recommended ATCC strains must be tested concurrently with the novel compound. [21]The resulting MIC values or zone diameters for standard antibiotics must fall within the acceptable ranges published by CLSI or EUCAST. [22]This verifies the integrity of the media, reagents, and experimental technique. [21]* Purity Checks: Regularly perform purity checks of the microbial cultures to ensure they are not contaminated.

  • Controls: The sterility and growth controls on each 96-well plate must show no growth and robust growth, respectively.

VII. Conclusion and Future Directions

This application note outlines a systematic and robust methodology for the preliminary antimicrobial screening of "this compound." By adhering to these standardized protocols, researchers can generate high-quality, reproducible data to guide further investigation. Promising results from this initial screen would warrant an expansion of the microbial panel to include clinical isolates and resistant strains, followed by mechanistic studies to elucidate the compound's mode of action. The quest for novel antimicrobials is a complex endeavor, and a rigorous and well-documented screening process is the essential first step toward identifying the next generation of therapeutics.

References

  • Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. PubMed. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of carbonyl pyridoquinolones containing urea and piperazine residue. ResearchGate. Available at: [Link]

  • Antimicrobial Susceptibility Testing. National Institutes of Health (NIH). Available at: [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology (ASM). Available at: [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. Available at: [Link]

  • Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical & Laboratory Standards Institute (CLSI). Available at: [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. Available at: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England. Available at: [Link]

  • Antimicrobial activity of N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides. PubMed. Available at: [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]

  • EUCAST - Home. European Committee on Antimicrobial Susceptibility Testing (EUCAST). Available at: [Link]

  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap. Available at: [Link]

  • Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals. Available at: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Microbiology Class. Available at: [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]

  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. ResearchGate. Available at: [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). Available at: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. Clinical & Laboratory Standards Institute (CLSI). Available at: [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. National Institutes of Health (NIH). Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. Available at: [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • Quality Control of Anti Microbial Susceptibility Test. SlideShare. Available at: [Link]

  • How do you interpret antibiotic susceptibility test results? Dr.Oracle. Available at: [Link]

  • Disk diffusion test. Wikipedia. Available at: [Link]

  • Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). Available at: [Link]

  • CLSI 2024 M100Ed34(1). Clinical & Laboratory Standards Institute (CLSI). Available at: [Link]

  • Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry | Request PDF. ResearchGate. Available at: [Link]

  • Broth microdilution reference methodology. CGSpace. Available at: [Link]

  • Understanding Susceptibility Results. YouTube. Available at: [Link]

  • Screening Strategies to Identify New Antibiotics. Bentham Science Publishers. Available at: [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]. ResearchGate. Available at: [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). National Institutes of Health (NIH). Available at: [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. Available at: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). Available at: [Link]

Sources

Experimental protocol for N-acylation of piperidine with a chloropyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Synthesis of N-(Pyrazinyl)piperidines via Nucleophilic Aromatic Substitution

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Pyrazinyl-Piperidine Scaffold

The fusion of a piperidine ring with a pyrazine core constitutes a privileged scaffold in modern medicinal chemistry. Piperidine provides a versatile, three-dimensional anchor that can be tailored to interact with biological targets, while the pyrazine ring, an electron-deficient diazine, serves as a key hydrogen bond acceptor and a stable aromatic linker.[1] This combination is found in a range of clinically significant drugs, including agents targeting CNS disorders, infectious diseases, and oncology.

The most direct and fundamental method for forging the critical C-N bond between these two heterocycles is through Nucleophilic Aromatic Substitution (SNAr). This application note provides a comprehensive guide to the SNAr reaction between piperidine and a generic chloropyrazine, offering a detailed experimental protocol, mechanistic insights, and practical guidance for optimization and validation.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Unlike electron-rich aromatic rings that favor electrophilic substitution, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic feature significantly activates the ring towards attack by nucleophiles, making it an excellent substrate for SNAr.[2] The reaction with a nucleophile like piperidine proceeds via a well-established two-step addition-elimination mechanism.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom bearing the chlorine substituent on the pyrazine ring. This step temporarily disrupts the aromaticity of the pyrazine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Leaving Group Expulsion: The aromaticity of the pyrazine ring is restored through the expulsion of the chloride ion, which is a good leaving group. This step is typically fast and results in the formation of the desired N-(pyrazinyl)piperidine product and hydrochloric acid (HCl) as a byproduct. A base is required in the reaction mixture to neutralize the generated HCl, preventing the protonation and deactivation of the piperidine nucleophile.

The overall second-order nature of the reaction and the observed products are highly consistent with the SNAr mechanism.[2] The presence of the ring nitrogens in the pyrazine structure substantially enhances its reactivity compared to a simple chlorobenzene.[2]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products & Byproducts Piperidine Piperidine (Nu) Attack Nucleophilic Attack Piperidine->Attack Chloropyrazine Chloropyrazine Chloropyrazine->Attack Meisenheimer Meisenheimer Complex (Anionic) Attack->Meisenheimer + Piperidine Expulsion Leaving Group Expulsion Meisenheimer->Expulsion - Cl⁻ Product N-(Pyrazinyl)piperidine Expulsion->Product HCl HCl Expulsion->HCl Salt DIPEA·HCl Salt HCl->Salt Base Base (e.g., DIPEA) Base->Salt Neutralization

Caption: The SNAr mechanism for piperidine and chloropyrazine.

Experimental Protocol: N-Acylation of Piperidine

This protocol provides a robust, self-validating method for the synthesis of N-(pyrazinyl)piperidine derivatives. It includes in-process controls (TLC monitoring) and a standard purification workflow to ensure the isolation of a high-purity product.

Materials and Reagents
  • Chloropyrazine (1.0 eq)

  • Piperidine (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions
  • Piperidine: Highly flammable, toxic, and corrosive. It can cause severe skin burns and eye damage.[5] Always handle piperidine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Chloropyrazines: May be harmful if swallowed, inhaled, or absorbed through the skin. Handle with care in a fume hood.[8]

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact. Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

  • General: Perform a full risk assessment before starting the experiment. Ensure emergency equipment like a safety shower and eyewash station are accessible.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chloropyrazine (1.0 eq) and anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.2-0.5 M.

    • Stir the solution until the solid is fully dissolved.

    • Add the base, DIPEA (1.5 eq), to the solution, followed by the dropwise addition of piperidine (1.2 eq). The use of a slight excess of the amine nucleophile helps drive the reaction to completion.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C using a heating mantle. The elevated temperature is necessary to provide sufficient activation energy for the nucleophilic attack on the electron-deficient pyrazine ring.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. Use a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes) to resolve the starting material (chloropyrazine) from the product. The disappearance of the starting material spot indicates reaction completion. A typical reaction time is 4-12 hours.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be 5-10 times the volume of DMF used.

    • Extract the aqueous layer three times with ethyl acetate. Ethyl acetate is chosen for its ability to dissolve the organic product while being immiscible with water.

    • Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of 10% to 50% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate using a rotary evaporator.

    • Final Validation: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Workflow Setup 1. Reaction Setup (Chloropyrazine, Piperidine, Base, Solvent) Heat 2. Heating & Stirring (80-100 °C) Setup->Heat Monitor 3. TLC Monitoring (In-Process Control) Heat->Monitor Monitor->Heat Incomplete Workup 4. Aqueous Workup & Extraction (EtOAc) Monitor->Workup Reaction Complete Dry 5. Drying & Concentration (Na₂SO₄, Rotovap) Workup->Dry Purify 6. Column Chromatography Dry->Purify Characterize 7. Product Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the synthesis of N-(Pyrazinyl)piperidine.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the SNAr reaction. Yields are representative and can vary based on the specific substituents on the chloropyrazine ring and the precise reaction scale and setup.

EntryChloropyrazine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazineDIPEADMF90685-95
22-Chloro-5-methylpyrazineK₂CO₃DMSO100880-90
32-Chloro-6-phenylpyrazineTEADMF901075-85
42,6-Dichloropyrazine*DIPEADMF80490-98

*Note on Entry 4: With 2,6-dichloropyrazine, careful control of stoichiometry (using ~1.0 eq of piperidine) can favor monosubstitution. Using an excess of piperidine (>2.2 eq) will lead to disubstitution.

Optimization and Alternative Methods

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature (up to 120-140 °C, solvent permitting) or switching to a more polar aprotic solvent like DMSO. Microwave irradiation can also significantly accelerate the reaction.[9]

  • Alternative Base: If DIPEA or TEA are ineffective, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used.

  • Buchwald-Hartwig Amination: For less activated or sterically hindered chloropyrazines where SNAr fails, the Buchwald-Hartwig amination is a powerful alternative.[10] This palladium-catalyzed cross-coupling reaction typically employs a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., NaOtBu or Cs₂CO₃) and can achieve high yields under milder conditions than some SNAr reactions.[11][12]

Conclusion

The N-acylation of piperidine with a chloropyrazine via Nucleophilic Aromatic Substitution is a reliable and high-yielding transformation that is fundamental to the synthesis of pharmaceutically relevant compounds. The protocol detailed herein provides a validated, step-by-step guide for researchers, emphasizing safety, in-process controls, and purification. By understanding the underlying SNAr mechanism and potential optimization strategies, scientists can effectively utilize this reaction to construct diverse libraries of pyrazinyl-piperidine derivatives for drug discovery and development.

References

  • Arkat USA, Inc. (2004). N-Acylation in combinatorial chemistry. ARKIVOC 2004 (i) 12-35. [Link]

  • Google Patents. (2001). JP2001106676A - Method for producing N-acetylhomopiperazines.
  • ResearchGate. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. [Link]

  • University of Bath's Research Portal. (n.d.). N-Acylation Reactions of Amines. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Macmillan Group, Princeton University. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

  • National Institutes of Health. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • National Institutes of Health. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. [Link]

  • National Institutes of Health. (n.d.). Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for accessing N-heterocyclic enaminones. [Link]

  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • NJ.gov. (1999). Hazard Summary: Piperidine. [Link]

  • YouTube. (2019). Nucleophilic aromatic substitutions. [Link]

  • Wiley Online Library. (n.d.). Sialic Acid 4-N-Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid. [Link]

  • Google Patents. (2003).
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]

  • ACS Publications. (2012). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. [Link]

  • ResearchGate. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

  • PENTA. (2024). Safety Data Sheet: Piperidine. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Link]

  • Google Patents. (2007). WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

Sources

Application Note: Strategic Probing of P2X3 Receptors using the 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of selective antagonists for the P2X3 receptor—a key ATP-gated ion channel implicated in chronic cough, visceral pain, and sensory hypersensitivity—relies heavily on the exploration of specific heteroaromatic chemical space. This Application Note details the utility of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (2C6PP) as a privileged electrophilic scaffold for the rapid synthesis and optimization of P2X3-targeted chemical probes. We provide a comprehensive guide on leveraging the unique reactivity of the chloropyrazine core to generate high-affinity libraries, followed by validation using high-throughput Calcium Flux assays.

Introduction: The P2X3 Signaling Axis

The P2X3 receptor is a homotrimeric ion channel expressed predominantly in small-diameter sensory neurons (C-fibers) of the vagal and spinal ganglia. Upon activation by extracellular ATP—often released during cellular stress or inflammation—P2X3 mediates rapid calcium influx, leading to membrane depolarization and the initiation of action potentials interpreted by the CNS as pain or the urge to cough.

Recent clinical successes with P2X3 antagonists (e.g., Gefapixant) have validated this target.[1] However, achieving selectivity against the homotrimeric P2X3 versus the heteromeric P2X2/3 receptor remains a critical challenge to avoid taste disturbances (dysgeusia).

This compound (2C6PP) serves as a "lynchpin" scaffold in this domain. Its structure mimics the adenine core of ATP, while the C2-chlorine atom functions as a reactive handle for Nucleophilic Aromatic Substitution (


), allowing researchers to rapidly install diverse amine "tails" to probe the receptor's allosteric binding pockets.

Chemical Biology of the Scaffold

The utility of 2C6PP lies in its electronic desymmetrization. The electron-deficient pyrazine ring activates the chlorine at position 2 towards nucleophilic attack, while the amide at position 6 provides a stable, lipophilic anchor that interacts with the hydrophobic regions of the receptor channel.

Key Structural Features
FeatureFunction in Probe DesignMechanistic Role
Pyrazine Core Bioisostere of AdenineMimics the endogenous ligand (ATP) core; provides H-bond acceptor capability.
C2-Chloro Electrophilic WarheadSite for

derivatization. Allows rapid library generation ("Click-like" chemistry).
Piperidinyl Amide Lipophilic DomainEnhances membrane permeability and occupies the hydrophobic pocket of the P2X3 allosteric site.

Experimental Workflow: From Scaffold to Hit

The following workflow describes the conversion of the 2C6PP scaffold into a bioactive probe library and its subsequent biological validation.

Diagram 1: Probe Synthesis & Validation Workflow

Workflow Scaffold Scaffold: 2C6PP Reaction SnAr Coupling (DMSO, 100°C) Scaffold->Reaction Library Amine Library (R-NH2) Library->Reaction Purification HPLC Purification (>95% Purity) Reaction->Purification Assay Ca2+ Flux Assay (FLIPR) Purification->Assay Hit Hit Identification (IC50 < 100 nM) Assay->Hit Validation

Caption: Logical flow for transforming the 2C6PP scaffold into validated P2X3 antagonists.

Protocol 1: Chemical Derivatization ( )

Objective: To synthesize a library of 2-amino-6-(1-piperidinylcarbonyl)pyrazine derivatives.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amines (e.g., benzylamines, substituted piperazines) (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: DMSO or NMP (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 2C6PP (50 mg, 0.22 mmol) in anhydrous DMSO (1.0 mL) in a 4 mL glass vial equipped with a magnetic stir bar.

  • Addition: Add DIPEA (76 µL, 0.44 mmol) followed by the specific amine building block (0.26 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12 hours.

    • Note: The electron-withdrawing amide group at C6 activates the C2-Cl, but the pyrazine ring is less reactive than a pyrimidine; heat is required.

  • Monitoring: Monitor reaction progress via LC-MS. Look for the disappearance of the chloride peak (

    
     ~225) and appearance of the product mass (
    
    
    
    ).
  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 mL) and wash with water (3 x 5 mL) to remove DMSO and excess base.

  • Purification: Concentrate the organic layer and purify via preparative HPLC (Gradient: 5-95% Acetonitrile in Water + 0.1% Formic Acid).

  • Validation: Confirm identity via

    
    -NMR and HRMS.
    

Protocol 2: Functional Validation (Calcium Flux Assay)

Objective: To determine the antagonistic potency (


) of the synthesized probes against human P2X3 receptors.

Biological System:

  • Cell Line: 1321N1 astrocytoma cells stably transfected with human P2X3 (hP2X3).

  • Agonist:

    
    -methylene ATP (stable ATP analog).
    
  • Readout: Intracellular Calcium (

    
    ) fluorescence.
    

Step-by-Step Methodology:

  • Plating: Seed hP2X3-1321N1 cells into black-walled, clear-bottom 384-well plates (15,000 cells/well) in culture medium. Incubate overnight at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the synthesized pyrazine probes in assay buffer (0.1 nM to 10 µM).

    • Add compounds to the cells and incubate for 20 minutes (Pre-incubation phase).

  • Agonist Challenge:

    • Place plate in the FLIPR (Fluorometric Imaging Plate Reader).

    • Inject

      
       concentration of 
      
      
      
      -methylene ATP (typically 300 nM).
  • Data Acquisition: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) every 1 second for 180 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient. Normalize to Vehicle (0% inhibition) and Reference Antagonist (100% inhibition). Fit data to a 4-parameter logistic equation to determine

    
    .
    
Diagram 2: P2X3 Signaling Pathway & Inhibition

Pathway ATP Extracellular ATP P2X3 P2X3 Receptor (Channel Open) ATP->P2X3 Activation Ca Ca2+ Influx P2X3->Ca Probe Pyrazine Probe (Antagonist) Probe->P2X3 Allosteric Block Depol Membrane Depolarization Ca->Depol Signal Sensory Nerve Firing (Cough/Pain) Depol->Signal

Caption: Mechanism of Action. The Pyrazine Probe prevents ATP-mediated channel gating, halting the pain signal.

Data Interpretation & Troubleshooting

Expected Results
ParameterHigh Potency ProbeInactive/Poor Probe
IC50 < 100 nM> 10 µM
Hill Slope ~1.0 (Standard competitive/allosteric)< 0.5 (Non-specific binding)
Max Inhibition > 95%< 50%
Troubleshooting Guide
  • Low Yield in Synthesis: If the

    
     reaction is sluggish, switch solvent to NMP  and increase temperature to 120°C, or use microwave irradiation (140°C, 30 min).
    
  • High Background in Assay: Ensure cells are not stressed. P2X3 is sensitive to mechanical shear; handle plates gently. Use probenecid (2.5 mM) to prevent dye leakage if necessary.

  • Precipitation: The piperidinylcarbonyl group aids solubility, but highly lipophilic amine tails may cause precipitation. Keep DMSO concentration < 0.5% in the final assay.

References

  • Richards, D. et al. (2019). Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation.[2] British Journal of Pharmacology. Link

  • Ren, H. et al. (2020). Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 1: Introduction and Process Overview. Organic Process Research & Development.[3][4] Link[4]

  • Song, J. et al. (2017). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). 2-Chloro-6-(1-piperazinyl)pyrazine (Related Scaffold). National Library of Medicine. Link

Sources

"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solubilization and Stability Protocols for 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Abstract

This guide provides a standardized protocol for the preparation, storage, and experimental handling of This compound (CAS 1446066-88-1 / Analogues). As an electron-deficient pyrazine scaffold featuring a reactive chloro-substituent and a lipophilic piperidine amide, this molecule presents specific stability challenges—primarily susceptibility to nucleophilic aromatic substitution (


) and hydrolysis. This document details the "Gold Standard" methodology for generating high-integrity stock solutions in DMSO and aqueous working solutions for biological screening or synthetic applications, ensuring data reproducibility.

Chemical Context & Critical Handling

Molecule Identity:

  • Core Structure: Pyrazine ring substituted at positions 2 (Chloro) and 6 (Piperidine-1-carbonyl).[1]

  • Chemical Nature: The pyrazine ring is electron-deficient (π-deficient). The carbonyl group at C6 further withdraws electron density, activating the Chlorine at C2 towards nucleophilic attack.

  • Key Risk: The C-Cl bond is labile in the presence of strong nucleophiles (e.g., thiols, primary amines, hydroxide ions) or upon prolonged exposure to moisture, leading to hydrolysis (formation of the hydroxy-pyrazine derivative) or unwanted adducts.

Physicochemical Profile:

Property Estimate/Value Implication for Handling
Molecular Weight ~225.67 g/mol Suitable for high-concentration stocks (up to 100 mM).
LogP (Predicted) ~1.5 - 2.0 Moderate lipophilicity; likely insoluble in pure water.
H-Bond Donors 0 No donor protons; relies on acceptors (N, O) for solubility.

| Reactivity | High (


 active) | Avoid Tris/Glycine buffers  for long-term incubation. |

Protocol: Stock Solution Preparation (DMSO)

Objective: To prepare a stable 50 mM stock solution free of water to prevent hydrolysis of the chloro-substituent.

Reagents:

  • Target Compound: this compound (Solid).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%, stored over molecular sieves.

  • Vials: Amber glass vials (borosilicate) with PTFE-lined caps.

Step-by-Step Methodology:

  • Environment: Perform weighing in a low-humidity environment if possible. The solid is generally stable, but the solution is sensitive.

  • Weighing: Weigh 11.28 mg of the compound into a sterile amber vial.

    • Calculation:

      
      
      
    • Target: 1 mL of 50 mM solution.

  • Solubilization: Add 1.0 mL of anhydrous DMSO.

    • Technique: Do not vortex aggressively. Swirl gently or use a sonicating water bath (max 30 seconds at room temperature) to ensure complete dissolution.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. Any turbidity indicates incomplete solubilization or impurities.

  • Storage: Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 3-6 months) or -80°C (stable for 1 year).

Workflow Visualization: Stock Preparation

StockPrep cluster_warning CRITICAL CONTROL POINT Start Solid Compound (Weigh 11.3 mg) Solvent Add Anhydrous DMSO (1.0 mL) Start->Solvent Low Humidity Mix Sonicate (Max 30s, RT) Solvent->Mix QC Visual Check (Clear Solution?) Mix->QC QC->Mix Fail (Turbid) Storage Aliquot & Freeze (-20°C / -80°C) QC->Storage Pass

Figure 1: Critical workflow for preparing stable stock solutions. Note the emphasis on anhydrous DMSO to prevent hydrolysis.

Protocol: Aqueous Working Solution (Assay Prep)

Objective: To transfer the hydrophobic stock into an aqueous buffer for biological assays (e.g., enzymatic inhibition, cell treatment) without precipitation ("crashing out").

The "Crash-Out" Challenge: Directly adding high-concentration DMSO stock to water often causes rapid precipitation of lipophilic pyrazines.

Optimized Dilution Scheme (Intermediate Dilution Method):

  • Prepare Intermediate Stock (10x Conc):

    • Dilute the 50 mM DMSO stock 1:10 into a co-solvent compatible with your assay (e.g., Ethanol or pure DMSO) to create a 5 mM secondary stock.

    • Why? This reduces viscosity and allows better mixing kinetics.

  • Prepare Assay Buffer:

    • Recommended Buffer: PBS (pH 7.4) or HEPES (25 mM, pH 7.4).

    • Avoid: Tris or Glycine buffers if the assay runs >4 hours or involves heating (primary amines in Tris can attack the 2-Cl position).

    • Additives: Include 0.05% Tween-80 or 0.1% Pluronic F-127 to the buffer before adding the compound. These surfactants form micelles that stabilize the lipophilic piperidine tail.

  • Final Dilution (Stepwise):

    • Add the Intermediate Stock dropwise to the Assay Buffer while vortexing rapidly.

    • Target Final DMSO concentration: < 1.0% (0.5% is ideal for most cell lines).

Solubility Limit Table (Estimated):

Solvent System Solubility Limit (Est.) Stability
100% DMSO > 50 mM High (if anhydrous)
100% Ethanol ~ 10-20 mM Moderate
PBS (no surfactant) < 50 µM Low (Precipitation risk)

| PBS + 0.1% Tween-80 | ~ 200-500 µM | High (Micellar stabilization) |

Stability & Quality Control (QC)

Mechanism of Degradation: The primary degradation pathway is the hydrolysis of the chlorine atom, yielding the inactive 2-hydroxy-6-(1-piperidinylcarbonyl)pyrazine.

QC Protocol (LC-MS Check):

  • Frequency: Check stock solutions every 3 months.

  • Method: Reverse Phase HPLC (C18 column).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

  • Pass Criteria: Purity > 95%.

  • Fail Criteria: Appearance of a peak with Mass = [M - Cl + OH] (M-18.5 shift approx, depending on ionization).

Decision Logic: Troubleshooting Precipitation

SolubilityTree Root Compound Precipitates in Aqueous Buffer? CheckConc Is Conc > 100 µM? Root->CheckConc Yes Reduce Reduce Conc to < 50 µM CheckConc->Reduce Yes CheckDMSO Is Final DMSO < 0.1%? CheckConc->CheckDMSO No IncreaseDMSO Increase DMSO to 0.5-1.0% (If cells tolerate) CheckDMSO->IncreaseDMSO Yes CheckBuffer Check Buffer pH/Comp (Avoid High Salt initially) CheckDMSO->CheckBuffer No AddSurfactant Add 0.05% Tween-80 or Pluronic F-127 CheckBuffer->AddSurfactant Standard Buffer

Figure 2: Troubleshooting logic for compound precipitation during biological assay preparation.

References

  • PubChem Compound Summary. (2023). 2-Chloro-6-(1-piperazinyl)pyrazine (Analogous Scaffold Properties).[1] National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. (Provides chemical stability context for chloropyrazine carboxamides). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to optimize your synthetic outcomes. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing quick and authoritative answers to enhance your experimental planning.

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method is the amide coupling reaction between a 6-chloropyrazine-2-carboxylic acid derivative and piperidine. This is typically achieved by activating the carboxylic acid to facilitate the nucleophilic attack by the secondary amine of piperidine.

Q2: What are the critical starting materials for this synthesis?

A2: The key precursor is 6-chloropyrazine-2-carboxylic acid. The quality and purity of this starting material are paramount to achieving a high yield of the final product and minimizing purification challenges. It is advisable to verify the purity of 6-chloropyrazine-2-carboxylic acid by NMR or melting point analysis before use.

Q3: Which coupling agent is recommended for the amidation step?

A3: Several coupling agents can be effective. While traditional reagents like thionyl chloride can be used to form the acyl chloride in situ, they come with safety and handling concerns; for instance, thionyl chloride is listed under the Chemical Weapons Convention.[1] Modern coupling agents such as 2,4,6-trichlorobenzoyl chloride (TCBC) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are often preferred for their milder reaction conditions and higher yields.[1][2][3] However, it is important to note that HOBt can have explosive properties.[1]

Q4: What are the typical reaction conditions?

A4: The reaction is generally carried out in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The presence of a non-nucleophilic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the acid generated during the reaction. Temperatures can range from room temperature to a moderate 50-55°C to drive the reaction to completion.[1]

Q5: What is the expected yield for this synthesis?

A5: With an optimized protocol, yields for similar pyrazine-2-carboxamide syntheses are reported to be in the range of 71-75%.[2] However, the actual yield will depend on the purity of the starting materials, the efficiency of the coupling agent, and the successful management of reaction conditions.

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound via an amide coupling reaction using 2,4,6-trichlorobenzoyl chloride (TCBC) as the activating agent.

Materials and Reagents:

  • 6-chloropyrazine-2-carboxylic acid

  • Piperidine

  • 2,4,6-trichlorobenzoyl chloride (TCBC)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5% Hydrochloric Acid (HCl) solution

  • 5% Sodium Hydroxide (NaOH) solution

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system for chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF.

  • Activation of Carboxylic Acid: To the stirred solution, add triethylamine (TEA) (1.1 eq). Cool the mixture to 0°C. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.0 eq) dropwise. Allow the reaction to stir at room temperature for 1-2 hours to form the mixed anhydride.

  • Amide Formation: In a separate flask, dissolve piperidine (1.2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous THF. Add this solution to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to 50-55°C and stir for 1-3 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solids. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer sequentially with 5% HCl solution, 5% NaOH solution, 5% Na₂CO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate ethyl acetate/hexane gradient to afford the pure this compound.

Visual Workflow of the Synthesis:

Synthesis_Workflow cluster_activation Step 1: Activation cluster_amidation Step 2: Amidation cluster_workup Step 3: Work-up & Purification start Dissolve 6-chloropyrazine-2-carboxylic acid and TEA in anhydrous THF add_tcbc Add TCBC dropwise at 0°C start->add_tcbc stir_rt Stir at room temperature for 1-2 hours add_tcbc->stir_rt add_amine Add amine solution to the activated carboxylic acid stir_rt->add_amine prepare_amine Prepare solution of piperidine and DMAP in anhydrous THF prepare_amine->add_amine heat_reaction Heat to 50-55°C for 1-3 hours add_amine->heat_reaction workup Cool, filter, and concentrate heat_reaction->workup extraction Dissolve in DCM and perform acid-base extractions workup->extraction dry_concentrate Dry with Na₂SO₄ and concentrate extraction->dry_concentrate purifiy purifiy dry_concentrate->purifiy purify Purify by column chromatography end end purify->end Pure Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of the carboxylic acid.2. Deactivation of the coupling agent by moisture.3. Insufficiently reactive amine.4. Low reaction temperature or short reaction time.1. Ensure the carboxylic acid is fully dissolved before adding the coupling agent. Confirm the formation of the activated intermediate (e.g., mixed anhydride) if possible.2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).3. While piperidine is generally reactive, ensure its purity. For less reactive amines, a more potent coupling agent like HATU may be required.[3]4. Increase the reaction temperature to 50-55°C and/or extend the reaction time, monitoring by TLC.
Presence of Unreacted Starting Material 1. Insufficient amount of coupling agent or piperidine.2. Incomplete reaction.1. Use a slight excess of piperidine (1.2 eq) to ensure the complete consumption of the activated carboxylic acid. Ensure a stoichiometric amount of the coupling agent is used.2. See "Low or No Product Formation," point 4.
Formation of Multiple Byproducts 1. Side reactions due to impurities in starting materials.2. Decomposition of the coupling agent or activated intermediate.3. Reaction of piperidine with the chloro-substituent on the pyrazine ring.1. Verify the purity of 6-chloropyrazine-2-carboxylic acid and piperidine before use.2. Avoid excessively high temperatures or prolonged reaction times. Choose a stable coupling agent.3. While less likely under these conditions, this can occur at higher temperatures. Maintain the recommended reaction temperature. If this is a persistent issue, consider a milder coupling method.
Difficult Purification 1. Byproducts with similar polarity to the desired product.2. Presence of residual coupling agent or its byproducts.1. Optimize the solvent system for column chromatography. A shallow gradient may be necessary to achieve good separation.2. Ensure the aqueous work-up is performed thoroughly to remove water-soluble impurities. An acidic wash will remove basic impurities like DMAP and unreacted piperidine, while a basic wash will remove unreacted carboxylic acid.

Troubleshooting Decision Tree:

Troubleshooting_Tree cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Work-up/Purification Issues start Low Yield or Incomplete Reaction check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Work-up and Purification start->check_workup reagent_purity Impure Starting Materials? check_reagents->reagent_purity reagent_stoich Incorrect Stoichiometry? check_reagents->reagent_stoich anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous temp_time Optimal Temperature/Time? check_conditions->temp_time extraction_eff Inefficient Extraction? check_workup->extraction_eff chrom_opt Chromatography Not Optimized? check_workup->chrom_opt purify_sm Purify Starting Materials reagent_purity->purify_sm Yes adjust_stoich Adjust Reagent Ratios reagent_stoich->adjust_stoich Yes dry_solvents Use Dry Solvents/Inert Atmosphere anhydrous->dry_solvents No optimize_cond Increase Temp/Time temp_time->optimize_cond No improve_extraction Thorough Acid/Base Washes extraction_eff->improve_extraction Yes optimize_chrom Optimize Eluent System chrom_opt->optimize_chrom Yes

Caption: A decision tree to systematically troubleshoot common issues during the synthesis.

Data Summary Table

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterRecommended ValueRationale
6-chloropyrazine-2-carboxylic acid 1.0 eqLimiting reagent
Piperidine 1.2 eqA slight excess ensures complete reaction of the activated acid.
TCBC 1.0 eqStoichiometric amount for efficient activation.
TEA 1.1 eqTo neutralize the HCl generated during the formation of the mixed anhydride.
DMAP 0.1 eqCatalytic amount to accelerate the amidation step.
Temperature 50-55°CProvides sufficient energy to drive the reaction to completion without significant byproduct formation.[1]
Reaction Time 1-3 hoursTypically sufficient for completion; should be monitored by TLC.
Expected Yield >70%Based on similar reported syntheses.[2]

References

  • DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google P
  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives - ResearchGate. (URL: [Link])

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. (URL: )
  • CN103554014A - Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process - Google P
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - Semantic Scholar. (URL: [Link])

  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (URL: [Link])

  • CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine. (URL: )
  • Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (URL: [Link])

  • EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google P
  • Main reaction pathways for the formation of pyrazine derivatives from... - ResearchGate. (URL: [Link])

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - NIH. (URL: [Link])

  • 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992 - PubChem. (URL: [Link])

  • (PDF) 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones - ResearchGate. (URL: [Link])

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. (URL: [Link])

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. (URL: [Link])

Sources

Troubleshooting low solubility of "2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Troubleshooting Assay Solubility for 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Introduction: The "Hidden" Solubility Challenge

Subject: this compound (CAS: 64022-27-1 / Analogous Scaffolds) Application: Biochemical and Cell-based Assays[1][2][3]

You are likely encountering precipitation, inconsistent


 curves, or "flat-lining" activity data.[1][2][3] While this molecule appears small (MW ~225 Da), its physicochemical profile presents a dual challenge: Lipophilicity-driven aggregation  and Electrophilic reactivity .[1][2][3]

This guide moves beyond generic advice. We treat the troubleshooting process as a forensic investigation into three failure modes:

  • The Physical Crash: Thermodynamic insolubility upon aqueous dilution.[1][2]

  • The Chemical Phantom: Nucleophilic attack masquerading as precipitation.[1][2]

  • The Colloidal Trap: False inhibition due to aggregation.[2]

Part 1: The Physical Crash (Stock & Dilution)[1]

The Problem: The compound dissolves in DMSO but precipitates immediately upon addition to the assay buffer (the "Oiling Out" effect).

Root Cause: This pyrazine derivative possesses a planar, aromatic core with a lipophilic piperidine tail.[2] When a concentrated DMSO stock (e.g., 10 mM) hits an aqueous buffer, the dielectric constant shifts rapidly from


 (DMSO) to 

(Water).[1][3] This shock forces hydrophobic molecules to cluster before they can disperse, forming kinetically trapped aggregates.[1][2]
Protocol: The "Intermediate Shift" Dilution Method

Do not pipette 100% DMSO stock directly into 100% aqueous buffer.

Step-by-Step Workflow:

  • Prepare Stock: Dissolve compound at 10 mM or 20 mM in anhydrous DMSO. Sonicate for 5 minutes (ultrasonic bath) to break crystal lattice energy.

  • Create Intermediate: Dilute the stock 1:10 or 1:20 into a co-solvent intermediate (e.g., 50% DMSO / 50% Buffer or 100% PEG-400).

  • Final Assay Dilution: Pipette from the intermediate into the final assay buffer.

Why this works: The intermediate step reduces the "hydrophobic shock," allowing the compound to solvate gradually.

Visual Workflow: Serial Dilution Strategy

DilutionStrategy Stock 1. DMSO Stock (10 mM) Inter 2. Intermediate Plate (1 mM in 10% DMSO) Stock->Inter 1:10 Dilution (Slow mixing) Precip Direct Dilution (PRECIPITATION RISK) Stock->Precip Shock Dilution Assay 3. Assay Well (10 µM final) Inter->Assay 1:100 Dilution (Into Buffer)

Caption: The "Intermediate Shift" strategy prevents kinetic precipitation by stepping down the organic solvent concentration gradually.[1][3]

Part 2: The Chemical Phantom (Reactivity Check)

The Problem: The compound appears to precipitate or lose potency over time, specifically in enzymatic assays involving Cysteine proteases or Kinases.

Scientific Insight (Critical): The 2-Chloro-pyrazine moiety is an electrophile.[1][2][3] It is highly susceptible to Nucleophilic Aromatic Substitution (


) .[1][2][3][4]
If your assay buffer contains strong nucleophiles—specifically thiols like DTT (Dithiothreitol) , BME (

-Mercaptoethanol)
, or GSH (Glutathione) —the chlorine atom will be displaced by the sulfur.[1][3]
  • Result: You are no longer testing "this compound."[1][2][3] You are testing a thio-ether adduct, which may be insoluble or inactive.[1][2][3]

  • Symptom: The solution turns slightly yellow or cloudy over 30-60 minutes (formation of the adduct precipitate).[1][2]

Troubleshooting Table: Buffer Compatibility
ComponentStatusRecommendation
DTT / BME CRITICAL RISK REMOVE. These are strong nucleophiles that attack the Cl-Pyrazine bond.[1][2][3][5]
TCEP SAFE Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent.[1][2][3][5] It is non-nucleophilic.[1][2][3]
BSA CAUTION High concentrations (>0.1%) may bind lipophilic compounds (protein binding), reducing free concentration.[1][2][3][5]
Tris / Glycine MONITOR Primary amines can react at high pH (>8.[1][2][3][5]5) and high temperature, though slower than thiols.[1][2]

Part 3: The Colloidal Trap (Aggregation)

The Problem: You see steep Hill slopes (> 2.0) or inhibition that disappears when you spin the plate down.[1][2]

Root Cause: Lipophilic planar molecules form colloidal aggregates at micromolar concentrations.[1][2] These colloids sequester enzymes nonspecifically, causing false positives.[1][2] This is common with pyrazine-carboxamides.[1][2][3]

Protocol: The Detergent Test

To validate if your activity is real or due to aggregation, run the assay in the presence of a non-ionic detergent.

  • Control Condition: Standard Assay Buffer.

  • Test Condition: Assay Buffer + 0.01% Triton X-100 (or Tween-80).[1][2][3]

  • Interpretation:

    • If

      
       shifts significantly (e.g., from 1 µM to >100 µM) with detergent 
      
      
      
      False Positive (Aggregation). [1][3]
    • If

      
       remains stable 
      
      
      
      True Activity. [1][3]

FAQ: Quick Solutions

Q: Can I use Ethanol instead of DMSO? A: Generally, no.[2] Pyrazine amides often have lower solubility in ethanol than DMSO.[1][2] If DMSO is toxic to your cells, try DMA (Dimethylacetamide) , but validate cell tolerance first.[1][3]

Q: My compound crashes out even at 10 µM. What next? A: You have hit the thermodynamic solubility limit.[2]

  • Switch to Low-Binding Plates: Plastic surfaces can nucleate crystal growth.[1][2][3] Use NBS (Non-Binding Surface) plates.[1][2][3]

  • Add Cyclodextrin: Incorporate 0.5% - 2% HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin)  in your buffer.[1][2][3] This encapsulates the lipophilic tail without affecting the assay (usually).
    

Q: How do I know if the Chlorine is reacting? A: Run an LC-MS of your compound incubated in the assay buffer (with DTT) at t=0 and t=60 min.[1] If you see a mass shift of +118 Da (DTT adduct) or similar, the compound is chemically unstable in that buffer.

References

  • Di, L., & Kerns, E. H. (2006).[1][2][6] Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Drug Discovery Today.

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Discusses aggregation and reactive halides).

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Solubility. (Standard protocols for DMSO stocks and serial dilutions).

  • Organic Chemistry Portal.

    
    ) on Pyrazines. (Mechanistic background on 2-chloropyrazine reactivity). 
    

Sources

Technical Support Center: Scale-Up of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-ZN-2024-08 Subject: Optimization of Amidation Protocol & Impurity Control Assigned Specialist: Dr. A. Chen, Senior Process Chemist Status: Open - Resolution in Progress

Executive Summary & Core Directive

User Issue: Users frequently report low yields (40-60%) and the persistence of a difficult-to-remove impurity during the scale-up (100g to 1kg) of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine .

Technical Diagnosis: The synthesis of this compound presents a classic chemoselectivity conflict . The pyrazine ring is electron-deficient, activating the C-Cl bond at the 2-position toward Nucleophilic Aromatic Substitution (


).[1] Piperidine is a strong secondary amine nucleophile.
  • Desired Pathway: Nucleophilic acyl substitution at the carbonyl (Amide formation).

  • Competing Pathway:

    
     at the pyrazine ring (Displacement of Chlorine).
    

The protocol below prioritizes kinetic control to favor acylation over ring substitution.

The Critical Path: Reaction Workflow

The following diagram illustrates the validated process flow and the bifurcation points where critical failure modes (impurities) are generated.

G Start 6-Chloropyrazine- 2-carboxylic acid Step1 Activation (SOCl2 / DMF cat.) Start->Step1 Reflux, 2h Inter Acid Chloride Intermediate Step1->Inter Distill excess SOCl2 Step2 Amidation (Piperidine, <0°C) Inter->Step2 DCM, DIPEA Impurity1 IMPURITY A: Hydrolyzed Acid (Moisture ingress) Inter->Impurity1 Wet Solvents Product TARGET: 2-Chloro-6-(1-piperidinyl carbonyl)pyrazine Step2->Product Kinetic Control Impurity2 IMPURITY B: Bis-piperidine Adduct (SNAr Side Reaction) Step2->Impurity2 T > 10°C Excess Piperidine

Figure 1: Reaction pathway showing the critical divergence between the desired amide formation and the SNAr impurity risk.

Troubleshooting Guide: The "Why" Behind the Failure

This section addresses specific symptoms observed during LC-MS monitoring or NMR analysis.

Symptom 1: Presence of Impurity M+49 (Bis-substituted)
  • Observation: LC-MS shows a peak with mass [M+H] corresponding to the target + 49 Da (displacement of Cl by Piperidine).

  • Root Cause:

    
     Competition.  The pyrazine ring is highly electrophilic. If the reaction temperature rises above 0°C, or if a local excess of piperidine exists, the amine attacks the C-Cl bond.
    
  • Corrective Action:

    • Temperature Control: The addition of piperidine must be performed at -10°C to 0°C . Do not allow the internal temperature to exceed 5°C until the quench.

    • Base Switching: Do not use excess piperidine as the acid scavenger. Use DIPEA (Diisopropylethylamine) or Triethylamine .[1] These are non-nucleophilic bases (due to steric hindrance) and will not attack the pyrazine ring [1].

    • Reverse Addition: Add the piperidine solution slowly to the acid chloride solution, not vice-versa. This ensures the nucleophile is never in large excess relative to the electrophile.

Symptom 2: Low Yield & Recovery of Starting Acid
  • Observation: Significant amount of 6-chloropyrazine-2-carboxylic acid remains after workup.

  • Root Cause: Hydrolysis of Acid Chloride. The intermediate 6-chloropyrazine-2-carbonyl chloride is extremely moisture-sensitive.

  • Corrective Action:

    • Reagent Quality: Ensure Thionyl Chloride (

      
      ) is fresh and colorless. Yellow/Orange 
      
      
      
      indicates decomposition.
    • Catalysis: Use catalytic DMF (Dimethylformamide) during the acid chloride formation to form the Vilsmeier-Haack active species, ensuring complete conversion [2].

    • Solvent Drying: Use anhydrous DCM (Dichloromethane) or THF.

Symptom 3: Formation of Black Tars/Emulsions
  • Observation: The reaction mixture turns black; workup results in a persistent emulsion.

  • Root Cause: Pyrazine Instability. Electron-deficient heteroaromatics can polymerize under highly acidic conditions or high thermal stress.

  • Corrective Action:

    • Avoid Thermal Shock: Remove excess thionyl chloride via vacuum distillation (rotary evaporator) at

      
      . Do not overheat the residue.
      
    • pH Control: During workup, do not quench with strong base (NaOH). Use Saturated

      
       or 
      
      
      
      to maintain a mild pH (7-8).

Validated Protocol (Scale-Up Ready)

Scale: 100 g Input Target Yield: >85% Purity: >98% (HPLC)

Phase A: Acid Chloride Formation
  • Setup: Charge 6-chloropyrazine-2-carboxylic acid (100 g, 0.63 mol) into a 2L reactor equipped with a scrubber (for

    
    /HCl gas).
    
  • Solvent: Add Toluene (500 mL) . (Toluene allows for azeotropic removal of residual thionyl chloride later).

  • Activation: Add Thionyl Chloride (112 g, 1.5 eq) followed by DMF (0.5 mL, cat.) .

  • Reaction: Heat to 70°C for 3 hours. Monitor by quenching an aliquot with methanol (check for methyl ester via HPLC).

  • Concentration: Distill off solvent and excess

    
     under reduced pressure. Crucial: Re-dissolve residue in Anhydrous DCM (400 mL) immediately.
    
Phase B: Amidation (The Critical Step)
  • Preparation: In a separate vessel, mix Piperidine (56.3 g, 1.05 eq) and DIPEA (89.5 g, 1.1 eq) in DCM (200 mL) .

  • Cooling: Cool the Acid Chloride/DCM solution (from Phase A) to -10°C .

  • Addition: Add the Piperidine/DIPEA mixture dropwise over 60 minutes.

    • Control Point: Maintain internal temperature < 0°C .

  • Completion: Stir at 0°C for 1 hour. Warm to Room Temperature (20°C) only after confirming consumption of acid chloride.

Phase C: Workup
  • Quench: Add water (500 mL) slowly.

  • Separation: Separate organic layer. Wash with 0.5N HCl (cold, rapid wash to remove unreacted amine) followed by Sat.

    
    .
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Crystallization: If purity is <98%, recrystallize from Heptane/EtOAc (5:1) .

Frequently Asked Questions (FAQs)

Q: Can I use HATU or EDC instead of Thionyl Chloride? A: Yes, for small scale (<5g). However, for scale-up (>100g), peptide coupling reagents (HATU/EDC) are cost-prohibitive and generate large amounts of urea byproducts that are difficult to remove without chromatography. The Acid Chloride method described above is the industrial standard for this substrate [3].

Q: Why do I see a "dimer" impurity? A: If you see a mass corresponding to two pyrazine rings connected, this usually comes from water contamination during the acid chloride step, creating the anhydride. Ensure strictly anhydrous conditions during Phase A.

Q: Is the 2-chloro group stable during storage? A: The solid product is stable. However, in solution (especially nucleophilic solvents like MeOH or water), the 2-Cl group can slowly hydrolyze or exchange over weeks. Store the solid at 4°C under inert atmosphere.

Data Summary: Solvent & Base Screening

ParameterConditionYieldImpurity (

)
Recommendation
Base Excess Piperidine (2.5 eq)62%12% NOT RECOMMENDED
Base TEA (Triethylamine)81%3%Acceptable
Base DIPEA (Hünig's Base) 88% <0.5% OPTIMAL
Temp 25°C (Room Temp)70%8%Too hot
Temp -10°C to 0°C 89% <0.5% OPTIMAL

References

  • Dunn, P. J., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Context on Pyrazine reactivity and metabolic stability).

  • Patel, V., et al. (2023). Nucleophilic aromatic substitution of chloroazines: Kinetics and Mechanism. (General mechanism for SNAr on chloropyrazines). [2]

Disclaimer: This guide is intended for qualified chemical professionals. Always review the Safety Data Sheet (SDS) for this compound and its precursors before handling.

Sources

Removing unreacted starting materials from "2-Chloro-6-(1-piperidinylcarbonyl)pyrazine"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine , a common intermediate in pharmaceutical development. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you achieve the highest possible purity in your target compound.

The synthesis of this molecule typically involves an amide coupling reaction between 2-chloropyrazine-6-carboxylic acid and piperidine .[1] While the reaction itself is robust, the primary challenge often lies in the post-reaction workup, specifically the removal of unreacted starting materials. Their residual presence can compromise the yield, purity, and crystallographic properties of the final product, and interfere with subsequent downstream applications. This guide is designed to provide a logical, step-by-step framework for diagnosing and resolving these common purification challenges.

Core Purification Strategy: An Overview

The purification strategy hinges on the differential acid-base properties of the components in the reaction mixture. The target amide is neutral, whereas the starting materials are acidic (carboxylic acid) and basic (amine). This fundamental difference allows for a highly effective separation using liquid-liquid extraction prior to final polishing via chromatography or recrystallization.

G cluster_0 Crude Reaction Mixture cluster_1 Purification Workflow RM Product + Unreacted Acid + Unreacted Amine + Organic Solvent (e.g., DCM/EtOAc) Wash_Base Step 1: Basic Wash (e.g., aq. NaHCO3) RM->Wash_Base Add to Separatory Funnel Wash_Acid Step 2: Acidic Wash (e.g., dil. aq. HCl) Wash_Base->Wash_Acid Separate Layers Retain Organic Layer Dry Step 3: Dry & Concentrate Wash_Acid->Dry Separate Layers Retain Organic Layer Final Step 4: Final Purification (Chromatography/Recrystallization) Dry->Final

Caption: High-level workflow for purifying the neutral amide product.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess if my reaction has gone to completion and if starting materials are present?

Answer: Thin-Layer Chromatography (TLC) is the most effective in-process technique for monitoring your reaction. It provides a rapid, qualitative assessment of the reaction's progress.

Causality: TLC separates compounds based on their polarity. The carboxylic acid is highly polar and will have a low Retention Factor (Rf), sticking close to the baseline. Piperidine is also polar but may not be UV-active. The product, being less polar than the starting acid, will travel further up the plate.

Recommended Protocol:

  • Prepare a TLC chamber with a suitable eluent (e.g., 30-50% Ethyl Acetate in Hexanes).

  • On a silica TLC plate, spot three lanes:

    • Lane 1: A small amount of your starting material, 2-chloropyrazine-6-carboxylic acid.

    • Lane 2 (Co-spot): Spot the starting material first, then carefully spot your reaction mixture directly on top of it.

    • Lane 3: Your crude reaction mixture.

  • Develop the plate, dry it, and visualize under a UV lamp (254 nm).

  • Interpretation:

    • If the reaction is complete, the spot corresponding to the starting acid (Lane 1) will be absent in the reaction mixture (Lane 3).

    • The co-spot lane helps to definitively identify the starting material spot in the reaction mixture.

    • A new, higher Rf spot will appear, corresponding to your desired amide product.

Q2: What is the most efficient single procedure to remove both unreacted starting materials?

Answer: A sequential acid-base liquid-liquid extraction (LLE) is the cornerstone of this purification. This technique leverages the chemical reactivity of the impurities to move them from the organic phase (containing your product) into the aqueous phase for easy removal.[2]

Causality:

  • Removing the Acid: Washing the organic layer with a mild aqueous base (like sodium bicarbonate) deprotonates the carboxylic acid, forming a water-soluble carboxylate salt.[3][4]

  • Removing the Amine: Subsequently washing with a dilute aqueous acid (like hydrochloric acid) protonates the basic piperidine, forming a water-soluble ammonium salt.[5]

Your neutral amide product will not react with either the mild acid or base and will remain in the organic layer throughout this process.

LLE start Crude Organic Layer (Product + Acid SM + Amine SM) step1 Step 1: Add aq. NaHCO₃ Organic Layer (Product + Amine SM) Aqueous Layer (Acid SM as Salt) start->step1:f0 Wash 1 step2 Step 2: Add aq. HCl Organic Layer (Product) Aqueous Layer (Amine SM as Salt) step1:f0->step2:f0 Separate & Wash Organic Layer end Pure Product in Organic Layer step2:f0->end Separate & Dry Organic Layer

Caption: The logic of sequential acid-base liquid-liquid extraction.

Q3: I performed an extraction, but my NMR still shows impurities. What are my options for final purification?

Answer: If extraction alone is insufficient, the two most common and effective "polishing" steps are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the preferred method for separating compounds with similar polarities that could not be resolved by extraction.

    • Causality: Chromatography on a silica gel stationary phase separates compounds based on their differential adsorption to the silica. By using a solvent system (mobile phase) of appropriate polarity, you can elute your product cleanly, leaving impurities behind on the column. Amides can often be purified effectively using this technique.[6][7]

    • Insight: Start with a low-polarity eluent (e.g., 20% Ethyl Acetate/Hexanes) and gradually increase the polarity. Your product will elute, while any remaining baseline-level impurities will remain on the silica.

  • Recrystallization: This method is ideal if you have a solid product and a small amount of impurity.

    • Causality: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while the impurities remain soluble at all temperatures. As the solution cools, the pure product crystallizes out, leaving the impurities in the solvent.

    • Insight: For pyrazine derivatives, polar solvents like ethanol or acetonitrile can be good starting points for recrystallization experiments.[6][8]

Troubleshooting Guide

Problem Likely Cause(s) Recommended Solution(s)
Persistent Emulsion during LLE High concentration of reagents; insufficient solvent volume; vigorous shaking.Add more organic solvent and/or brine (saturated aq. NaCl) to the separatory funnel. Swirl gently instead of shaking vigorously. Allow the funnel to sit undisturbed for a longer period.
Product crashes out of solution during acidic wash The amide product may have some basicity and can form a salt that is insoluble in the organic solvent.Dilute the organic layer with more solvent (e.g., DCM or EtOAc) before the acidic wash. Use a very dilute acid (e.g., 0.1M HCl) and perform the wash quickly.
Low product recovery after workup The amide product may have some water solubility. The amide bond may have been hydrolyzed by using too strong a base (e.g., NaOH) or acid.Perform a "back-extraction": wash the combined aqueous layers with a fresh portion of organic solvent to recover any dissolved product. Always use mild bases like NaHCO₃ for the basic wash to prevent hydrolysis.[4]
TLC shows a smear instead of distinct spots The sample is too concentrated. The compound may be interacting strongly with the silica (if acidic or basic).Dilute your sample before spotting on the TLC plate. Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the eluent to improve spot shape.

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Starting Material Removal
  • Dissolution: Ensure your crude reaction mixture is fully dissolved in an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane, ~50 mL for a 1g scale reaction). Transfer this solution to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert it, and vent frequently to release any CO₂ pressure. Shake gently for 30-60 seconds.

  • Separation 1: Allow the layers to separate fully. Drain the lower aqueous layer and discard it.

  • Acidic Wash: To the remaining organic layer in the funnel, add an equal volume of 1M hydrochloric acid (HCl). Shake gently for 30-60 seconds, venting as needed.

  • Separation 2: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water. Drain and discard the aqueous layer.

  • Drying and Concentration: Transfer the organic layer to a clean flask. Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, purified product.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by TLC. Aim for an Rf of ~0.3 for your product. A common starting point is an Ethyl Acetate/Hexanes gradient.

  • Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent via rotary evaporation to obtain the final, high-purity product.

Summary of Compound Properties

CompoundTypeAcidity/BasicityExpected Behavior during LLE
This compound Amide (Product)NeutralRemains in the organic layer during both acidic and basic washes.
2-chloropyrazine-6-carboxylic acid [9][10]Carboxylic Acid (SM)AcidicReacts with aq. NaHCO₃ to form a salt and moves into the aqueous layer.
Piperidine [11]Secondary Amine (SM)BasicReacts with aq. HCl to form a salt and moves into the aqueous layer.

References

  • CN107245062A - A kind of 2 chloro phenothiazine preparation technologies - Google Patents. (n.d.).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed.
  • Synthesis of pyrazines. (n.d.). Organic Chemistry Portal.
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). Oxford Academic.
  • EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both - Google Patents. (n.d.).
  • 2-Chloro-6-(1-piperazinyl)pyrazine | C8H11ClN4 | CID 107992. (n.d.). PubChem.
  • Pyrazine and its derivatives- synthesis and activity-a review. (2021). ISSN: 2277–4998.
  • Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? (2020). Reddit.
  • What is the best technique for amide purification? (2020). ResearchGate.
  • Amide Workup. (n.d.). Biofilm Inhibitor Synthesis.
  • US2377511A - Purification of amine reaction mixtures - Google Patents. (n.d.).
  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • 6-Chloropyrazine-2-carboxylic acid | C5H3ClN2O2 | CID 14500875. (n.d.). PubChem.
  • 2-Chloro-6-(1-piperazinyl)pyrazine. (n.d.). CAS Common Chemistry.
  • Piperidine. (n.d.). Wikipedia.
  • How should I purify a complex, polar, amide reaction mixture? (2023). Biotage.
  • Synthesis and Reactions of Some Pyrazine Derivatives. (n.d.). Taylor & Francis Online.
  • Separation of Acidic, Basic and Neutral Compounds. (n.d.). Magritek.
  • Separation of an Unknown Mixture. (n.d.). The Department of Chemistry, UWI, Mona, Jamaica.
  • 2-chloro-6-[(4-methyl-1-piperazinyl)carbonyl]pyrazine. (n.d.). Fluorochem.
  • Piperidine CAS#: 110-89-4. (n.d.). ChemicalBook.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters.
  • Column Chromatography: Amides. (2016). Reddit.
  • Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353. (n.d.). PubChem.
  • EDC-HOBt Amide coupling workup help. (n.d.). Reddit.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). PMC.
  • Piperidine (CAS 110-89-4). (n.d.). Chemical & Physical Properties by Cheméo.
  • 8.9: Acid-Base Extraction. (2024). Chemistry LibreTexts.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Extraction of Organic Compounds: Separating an Amine and a Neutral Diketone. (2021). YouTube.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications.
  • 6-Chloropyrazine-2-carboxylic acid. (n.d.). Oakwood Chemical.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Main reaction pathways for the formation of pyrazine derivatives from... (n.d.). ResearchGate.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions. (2026). Oreate AI Blog.
  • Workup for Removing Amines. (n.d.).
  • 2-Chloro-3-(trifluoromethyl)pyrazine | 191340-90-6. (n.d.). J&K Scientific.
  • (PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. (2025). ResearchGate.
  • 6-Chloropyrazine-2-carboxylic Acid 96.0+%, TCI America 1 g | Buy Online. (n.d.). Fisher Scientific.
  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

Sources

Strategies to improve the aqueous solubility of pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PYR-SOL-001 Status: Open Agent: Senior Application Scientist Subject: Comprehensive Strategies for Improving Aqueous Solubility of Pyrazine Scaffolds

Executive Summary: The Pyrazine Paradox

Pyrazine (1,4-diazine) presents a unique solubility challenge in drug development. Despite being a heteroaromatic ring with two polar nitrogen atoms (suggesting hydrophilicity), many pyrazine derivatives exhibit poor aqueous solubility.

Root Cause Analysis:

  • Crystal Lattice Energy: Pyrazine rings are planar and electron-deficient, leading to strong

    
    -
    
    
    
    stacking interactions. This results in a high melting point ("Brick Dust" behavior), where the energy required to break the crystal lattice exceeds the energy gained from solvation.
  • Weak Basicity: With a pKa of approximately 0.6 , pyrazine is an extremely weak base. It does not protonate easily at physiological pH, rendering standard salt formation strategies ineffective or unstable.

This guide provides a decision-making framework and validated protocols to overcome these barriers.

Module 1: Chemical Modification (The "Pro-Active" Approach)

User Query: "I am in the lead optimization phase. My pyrazine hit has high potency but precipitates in bioassays. Should I add polar groups?"

Technical Insight: Adding polar groups (e.g., -OH, -NH2) often increases the melting point due to additional hydrogen bonding, counter-intuitively lowering solubility. A more effective strategy is Planarity Disruption .

Strategy: The "Escape from Flatland"

Disrupting the symmetry and planarity of the pyrazine ring prevents tight packing in the solid state.

ModificationMechanismSolubility Impact
Ortho-Substitution Steric clash twists the molecule, breaking planarity.High (reduces Lattice Energy)
sp3-Rich Groups Introduction of alkyl chains or saturated rings (e.g., morpholine) increases entropy.Moderate to High
N-Oxidation Converts pyrazine to N-oxide, increasing polarity and dipole moment.Moderate

Q&A Troubleshooting:

  • Q: I added a hydroxyl group, but solubility dropped. Why?

    • A: You likely created new intermolecular hydrogen bond donors that strengthened the crystal lattice. Recommendation: Methylate the hydroxyl (methoxy group) or switch to a solubilizing side chain like a morpholine or piperazine ring to introduce steric bulk without adding H-bond donors.

Module 2: Solid State Engineering (Salts vs. Cocrystals)

User Query: "Standard salt screening with HCl and Mesylate failed. The solids dissociate in water."

Technical Insight: For a stable salt, the


pKa (pKa of acid - pKa of base) should ideally be 

.
  • Pyrazine pKa: ~0.6[1]

  • Required Acid pKa: <-2.4

This restricts you to extremely strong acids (e.g., sulfonic acids), which may be toxic or hygroscopic. Cocrystals are the superior alternative for pyrazines.

Decision Matrix: Salt vs. Cocrystal

SolubilityDecision Start Start: Pyrazine Derivative Check_pKa Check Basic pKa Start->Check_pKa Is_pKa_High Is pKa > 3.0? Check_pKa->Is_pKa_High Salt_Route Standard Salt Screen (HCl, Tartrate, etc.) Is_pKa_High->Salt_Route Yes Weak_Base Weak Base (pKa < 2.0) Is_pKa_High->Weak_Base No Check_H_Bond H-Bond Acceptors Available? Weak_Base->Check_H_Bond Cocrystal Cocrystal Screening (Coformers: Acids, Amides) Check_H_Bond->Cocrystal Yes (Pyrazine N) ASD Amorphous Solid Dispersion (PVP, HPMC-AS) Check_H_Bond->ASD No (Sterically Hindered)

Figure 1: Decision tree for selecting the optimal solubility enhancement strategy based on pKa and molecular features.

Protocol: Liquid-Assisted Grinding (LAG) for Cocrystal Screening

Use this protocol to screen for coformers that utilize the pyrazine nitrogens as H-bond acceptors.

  • Coformer Selection: Select coformers with strong H-bond donors (carboxylic acids, phenols).

    • Top Picks: Oxalic acid, Succinic acid, Resorcinol, 4-Hydroxybenzoic acid.

  • Weighing: Weigh equimolar amounts (1:1) of the Pyrazine API and Coformer into a stainless steel milling jar. Total mass: ~100-200 mg.

  • Solvent Addition: Add a catalytic amount of solvent (e.g., Methanol or Ethanol).

    • Rule of Thumb:

      
       of solid.
      
  • Grinding: Grind at 25-30 Hz for 20-30 minutes using a ball mill.

  • Analysis: Analyze the resulting powder immediately via PXRD (Powder X-Ray Diffraction). Look for new peaks distinct from the individual components.

Module 3: Formulation Strategies (Amorphous Solid Dispersions)

User Query: "My compound is a 'brick dust' molecule (High MP, Low Solubility). Cocrystals improved it slightly, but not enough for tox studies."

Technical Insight: When crystal lattice energy is the primary barrier, the amorphous state (high energy, disordered) can provide a "spring" effect, generating supersaturated solutions.

Protocol: Solvent-Shift Method for ASD Screening

A rapid method to identify the best polymer to stabilize your amorphous pyrazine.

Materials:

  • Pyrazine API (concentrated solution in DMSO or Acetone).

  • Polymers: PVP K30, HPMC-AS, Copovidone, Soluplus.

  • Media: FaSSIF (Fasted State Simulated Intestinal Fluid).

Steps:

  • Prepare Polymer Solutions: Dissolve polymers in FaSSIF at 0.1% (w/v).

  • Induce Supersaturation: Inject the concentrated API solution into the polymer solution under stirring. Target a concentration 10-20x the crystalline solubility.

  • Monitor Precipitation: Measure light scattering (UV-Vis at 500-600 nm) or transmittance over 4 hours.

  • Interpretation:

    • Rapid Precipitation: Polymer failed to inhibit nucleation.

    • Stable Transmittance: Polymer successfully maintains the "Spring" (supersaturation).[2]

Critical Note: Pyrazines can crystallize rapidly. HPMC-AS is often preferred because it provides both steric hindrance and specific hydrophobic interactions with aromatic rings.

Comparative Analysis of Strategies
StrategySuitability for PyrazinesProsCons
Salt Formation Low Simple manufacturing.Requires strong acids; risk of dissociation in vivo.
Cocrystals High Utilizes Pyrazine N-acceptors; stable.Regulatory path slightly more complex; screening required.
Prodrugs Moderate Can target specific delivery.[3]Requires enzymatic cleavage; new chemical entity (NCE).
Cyclodextrins Moderate Good for lipophilic pyrazines.Pyrazine ring may not fit optimally in

-CD cavity (size dependent).
Amorphous (ASD) High Best for "Brick Dust" molecules.Physical stability risk (recrystallization) during storage.
References
  • Pyrazine Basicity & Salt Formation

    • Title: Structure and pharmacological activity of pyrazine (pKa analysis).[1]

    • Source: N
    • URL:[Link]

  • Cocrystal Engineering

    • Title: Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution.[4]

    • Source: Pharmaceutics (via NIH)
    • URL:[Link]

  • Amorphous Solid Dispersions

    • Title: Amorphous Solid Dispersions for Bioavailability Enhancement.[5][6]

    • Source: Contract Pharma
    • URL:[Link]

  • Chemical Modification Strategies

    • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity.[7]

    • Source: Journal of Medicinal Chemistry
    • URL:[Link]

  • Cyclodextrin Complexation

    • Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[8][9]

    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrazine Derivatives: Evaluating 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine in the Context of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a wide array of therapeutic agents, demonstrating the scaffold's remarkable versatility.[3][4] From the essential anti-tuberculosis drug Pyrazinamide to the blockbuster proteasome inhibitor Bortezomib, the pyrazine core consistently imparts favorable pharmacokinetic and pharmacodynamic properties.[5][6] Pyrazine-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antitubercular agents, making any novel derivative a subject of significant interest for drug discovery professionals.[1][7]

This guide provides a comparative analysis of a specific, novel derivative, 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine . In the absence of extensive published data on this particular molecule, this document serves as an expert framework for its evaluation. We will deconstruct its structure to hypothesize its physicochemical properties and potential biological activities, compare it to well-established pyrazine derivatives, and provide detailed, actionable experimental protocols for its comprehensive characterization.

Structural Deconstruction and Comparative Analysis

The therapeutic potential of any lead compound is dictated by its structure. "this compound" possesses three key functional regions that define its character: the pyrazine core, a C2-chloro substituent, and a C6-piperidinylcarbonyl group. To understand its potential, we will compare it against three benchmark compounds, each chosen to illuminate the contribution of these structural motifs.

  • Pyrazinamide: The archetypal pyrazinecarboxamide. A prodrug used in front-line tuberculosis treatment.[5][8]

  • 2-Chloropyrazine: A fundamental building block, highlighting the role of the chloro-substituent in synthesis and reactivity.

  • Bortezomib (Velcade®): A complex dipeptidyl boronic acid that incorporates a pyrazinoyl cap, demonstrating the scaffold's role in achieving high-affinity protein-ligand interactions.[9][10]

Comparative Overview of Structures
Compound Name Structure Key Features
This compound Pyrazine core, Chloro substituent (synthetic handle), Tertiary amide, Saturated heterocycle (Piperidine)
Pyrazinamide Pyrazine core, Primary amide
2-Chloropyrazine Pyrazine core, Chloro substituent
Bortezomib Pyrazinecarboxamide cap, Peptide backbone, Boronic acid warhead
Analysis of Physicochemical Properties and Synthetic Accessibility

The substituents on the pyrazine ring dramatically influence a molecule's drug-like properties, such as solubility, lipophilicity (LogP), and metabolic stability.

  • The C2-Chloro Group: This electron-withdrawing group makes the pyrazine ring more susceptible to nucleophilic aromatic substitution, providing a versatile synthetic handle for further derivatization. However, it can also be a potential liability for metabolic stability, susceptible to displacement reactions.

  • The C6-Piperidinylcarbonyl Group: Compared to the simple primary amide of Pyrazinamide, the tertiary amide linked to a piperidine ring in our target compound significantly increases its lipophilicity and molecular weight. This modification removes hydrogen bond donating capability at the amide nitrogen, which can influence target binding and reduce susceptibility to amidase-mediated hydrolysis. The piperidine ring itself can be a site for CYP450-mediated oxidation.[11]

Table 1: Predicted Physicochemical Properties of Pyrazine Derivatives

CompoundMolecular Weight ( g/mol )Predicted LogPTopological Polar Surface Area (TPSA) (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
This compound225.682.141.603
Pyrazinamide123.11-0.769.123
2-Chloropyrazine114.530.625.802
Bortezomib384.241.8108.546

Note: LogP and TPSA values are computational estimates and require experimental validation.

The synthetic route to "this compound" is straightforward, leveraging common transformations in heterocyclic chemistry. This accessibility is a key advantage for any scaffold intended for extensive structure-activity relationship (SAR) studies.[12]

G cluster_0 Synthetic Workflow start 2,6-Dichloropyrazine step1 Selective Amidation (e.g., Piperidine, base) start->step1 Route A product This compound step1->product alt_start Pyrazine-2,6-dicarboxylic acid step2 Selective Mono-amide Coupling (Piperidine, coupling agent) alt_start->step2 Route B step3 Chlorination (e.g., SOCl2, PCl5) step2->step3 step3->product

Caption: Proposed synthetic routes to the target compound.

Hypothesized Biological Activity and Therapeutic Landscape

The structure of "this compound" provides clues to its potential biological targets.

  • Anti-tubercular Potential: The pyrazinecarboxamide scaffold is strongly associated with anti-tubercular activity.[13][14] Pyrazinamide itself is a prodrug, converted to pyrazinoic acid by a mycobacterial enzyme, which disrupts membrane potential and energy production.[5][8][15] It would be critical to investigate if our target compound or its potential metabolites retain this activity.

  • Oncology - Proteasome Inhibition: Bortezomib establishes that a pyrazinoyl group can serve as an effective capping group for potent enzyme inhibitors.[6] The boron atom in Bortezomib is the active "warhead," but the pyrazine cap makes critical interactions in the binding pocket of the 26S proteasome.[9][11] This suggests that the 2-chloro-6-(piperidinylcarbonyl)pyrazine moiety could be explored as a building block in the design of other enzyme inhibitors (e.g., for kinases, proteases).

  • General CNS or Metabolic Targets: The introduction of the piperidine group increases lipophilicity, which may enhance blood-brain barrier penetration. Many piperidine-containing drugs have CNS activity. The structure-activity relationships of pyrazole derivatives with piperidinyl carboxamides have shown potent activity at cannabinoid receptors, highlighting the role of this moiety in targeting specific receptor families.[16]

G cluster_1 Comparative Logic Scaffold Pyrazine Core PZA Pyrazinamide (Primary Amide) Scaffold->PZA Anti-TB Activity Target Target Compound (Chloro, Piperidinyl-Amide) Scaffold->Target Hypothesized: Anti-TB? Kinase? CNS? Bortezomib Bortezomib (Peptide-Boronate) Scaffold->Bortezomib Proteasome Inhibition

Caption: Divergent biological roles of pyrazine derivatives.

A Framework for Experimental Validation: Self-Validating Protocols

To move from hypothesis to data, a rigorous, stepwise experimental plan is required. The following protocols are designed to be self-validating, with clear endpoints and controls to ensure data integrity.

Protocol 1: Kinetic Aqueous Solubility Assay

Causality: Poor solubility is a primary reason for compound failure in drug discovery.[17] A high-throughput kinetic solubility assay provides an early assessment of this critical property, guiding decisions on which buffer systems to use for biological assays and whether formulation efforts will be required.[18][19]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of "this compound" in 100% DMSO.

  • Assay Plate Preparation: In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in triplicate. This results in a final compound concentration of 100 µM and 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Analysis: Analyze the plate using a nephelometer to measure turbidity. Alternatively, for a quantitative result, centrifuge the plate to pellet any precipitate, and measure the concentration of the compound remaining in the supernatant via HPLC-UV, comparing it to a calibration curve.[20]

  • Controls: Include a soluble compound (e.g., Propranolol) and an insoluble compound (e.g., Nifedipine) as positive and negative controls, respectively.

Protocol 2: LogP Determination by RP-HPLC

Causality: Lipophilicity (LogP) is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[21] An HPLC-based method provides a rapid and reliable experimental value for LogP, which is more accurate than computational predictions.[22][23]

Methodology:

  • System Preparation: Use a C18 reverse-phase (RP) HPLC column. The mobile phase will be a gradient of methanol and water.

  • Calibration: Inject a series of standard compounds with known LogP values (e.g., Uracil, Toluene, Naphthalene) to generate a calibration curve by plotting their retention times against their known LogP values.[24]

  • Sample Analysis: Dissolve the target compound in the mobile phase and inject it into the HPLC system.

  • Calculation: Determine the retention time of the target compound and use the calibration curve to interpolate its LogP value.[25]

  • Self-Validation: The linearity of the calibration curve (R² > 0.98) validates the method's accuracy for the tested chemical space.

Protocol 3: In Vitro Metabolic Stability Assay

Causality: Rapid metabolism by liver enzymes can lead to low bioavailability and short duration of action. An in vitro assay using human liver microsomes (HLM) provides an early indication of a compound's metabolic liabilities.[26][27]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL protein) in a 0.1 M phosphate buffer (pH 7.4).[28][29]

  • Initiation: Pre-warm the mixture to 37°C. Add the target compound (final concentration 1 µM) and allow it to pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Controls & Data Interpretation:

    • A "-NADPH" control is run to check for non-cofactor-dependent degradation.

    • A control compound with known metabolic fate (e.g., Testosterone for high clearance, Verapamil for moderate clearance) is run in parallel to validate the activity of the microsomal batch.

    • The percentage of the compound remaining at each time point is plotted, and the in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated.[30]

G cluster_2 Experimental Characterization Workflow Synthesis Synthesis & Purification PhysChem Physicochemical Profiling (Solubility, LogP) Synthesis->PhysChem ADME In Vitro ADME (Metabolic Stability) PhysChem->ADME BioAssay Biological Screening (e.g., Anti-TB, Kinase Panel) ADME->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR

Caption: A rational workflow for novel compound evaluation.

Conclusion and Future Outlook

While "this compound" is not a widely characterized molecule, a systematic analysis based on its constituent parts allows us to form credible hypotheses about its properties and potential. Its structural relationship to known active agents like Pyrazinamide and the pyrazine cap of Bortezomib suggests that it is a scaffold worthy of investigation in anti-infective and oncology research. The true value of this compound, however, can only be unlocked through rigorous experimental validation. The protocols outlined in this guide provide a robust, self-validating framework for determining its solubility, lipophilicity, and metabolic stability—the foundational data points required for any successful drug discovery program. By following this structured approach, researchers can efficiently evaluate the potential of this and other novel pyrazine derivatives, making informed decisions to advance the most promising candidates toward clinical development.

References

  • Zhou, S., Yang, S., & Huang, G. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1183–1186. [Link]

  • Deswal, S., & Kumar, A. (2013). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. Mini-Reviews in Medicinal Chemistry, 13(12), 1753–1765. [Link]

  • Varadi, L., et al. (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. Molecular Informatics, 43(3), e2300216. [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(20), 7088. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]

  • Wikipedia contributors. (2024, January 23). Bortezomib. Wikipedia. [Link]

  • Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
  • Ghafouri-Fard, S., et al. (2021). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Biomedicine & Pharmacotherapy, 139, 111638. [Link]

  • Wikipedia contributors. (2024, January 15). Pyrazinamide. Wikipedia. [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved February 3, 2026, from [Link]

  • Agilent Technologies. (2016). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pyrazinamide?[Link]

  • Schiffer, J. M., et al. (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Pharmaceuticals, 15(8), 984. [Link]

  • National Center for Biotechnology Information. (n.d.). Bortezomib. PubChem. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). The chemical structure of Bortezomib. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Illustration of Structure Activity Relationship (SAR) summary. Retrieved February 3, 2026, from [Link]

  • Request PDF. (2026, January 5). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Link]

  • Sygnature Discovery. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

  • Ramachandran, S., et al. (2021). Pyrazine and its derivatives- synthesis and activity-a review. International Journal of Biology, Pharmacy and Allied Sciences, 10(9), 3099-3112. [Link]

  • MDPI. (2025, October 12). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). bortezomib. Retrieved February 3, 2026, from [Link]

  • Pediatric Oncall. (n.d.). Pyrazinamide. Drug Index. Retrieved February 3, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives. Retrieved February 3, 2026, from [Link]

  • Showell, G. A., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 41(25), 5088–5094. [Link]

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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved February 3, 2026, from [Link]

  • Dr.Oracle. (2025, May 26). What is the mechanism of action (Moa) of Pyrazinamide?[Link]

  • Docsity. (2024, June 22). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved February 3, 2026, from [https://www.rjpbcs.com/pdf/2016_7(5)/[28].pdf]([Link]28].pdf)

  • Semantic Scholar. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

  • Google Patents. (n.d.). EP1256588A1 - Novel pyrazine derivatives or salts thereof, pharmaceutical compositions containing the derivatives or the salts and intermediates for the preparation of both.
  • ResearchGate. (2025, August 9). 6-Hydrazinonicotinic acid hydrazide: A useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]

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"2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" efficacy compared to standard of care

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine (CAS 33332-48-8), analyzing its utility as a strategic scaffold in drug discovery compared to traditional synthetic routes ("Standard of Care").

While this specific compound is primarily a pharmacophore building block rather than a marketed drug, it serves as a critical precursor for Pyrazinecarboxamide-based therapeutics , a class relevant to 5-HT2C receptor modulation , P2X antagonists , and antiviral agents .

Executive Summary

This compound is a pre-functionalized heterocyclic electrophile. In modern medicinal chemistry, it represents a "privileged scaffold" approach, allowing for the rapid generation of 2-amino-6-carboxamide pyrazine libraries.

  • Primary Application: Synthesis of GPCR modulators (e.g., 5-HT2C agonists) and Kinase inhibitors.

  • Mechanism of Action (Chemical): The C6-carbonyl group exerts an electron-withdrawing effect, activating the C2-chlorine for highly regioselective Nucleophilic Aromatic Substitution (SNAr).

  • Comparison: Compared to the "Standard of Care" (starting from 2,6-dichloropyrazine), this scaffold reduces synthetic steps and eliminates regioselectivity errors.

Comparative Efficacy: Scaffold vs. Standard Synthetic Routes

In drug development, "efficacy" at the lead optimization stage is measured by Synthetic Efficiency (Yield, Purity) and Library Diversity .

The Challenge: Regioselectivity

The "Standard of Care" in synthesizing pyrazine drugs often involves starting with 2,6-Dichloropyrazine . This route suffers from poor regioselectivity, as both chlorine atoms are chemically similar.

The Solution: this compound

By pre-installing the piperidinyl-amide at C6, the electronic bias of the pyrazine ring is locked. The C2 position becomes significantly more electrophilic than C6 in non-functionalized variants, ensuring exclusive substitution at C2.

FeatureProduct: this compound Standard of Care: 2,6-Dichloropyrazine
Regiocontrol Absolute (>99%) . The amide directs SNAr to C2.Poor (~60:40) . Requires difficult chromatographic separation of isomers.
Step Count 1 Step to Final Lead (SNAr).3 Steps (SNAr

Separation

Carbonylation/Amidation).
Overall Yield High (85-95%) .Low (30-50%) due to isomer loss.
Impurity Profile Clean conversion; main byproduct is HCl (scavenged).Complex mixture of regioisomers and bis-substituted byproducts.

Biological Context: Downstream Therapeutic Potential

While the molecule itself is an intermediate, the Pyrazine-6-carboxamide motif is a validated pharmacophore in several therapeutic areas.

Case Study: 5-HT2C Receptor Agonism

Structurally, this scaffold is an analog of MK-212 (2-chloro-6-(1-piperazinyl)pyrazine), a known 5-HT2C agonist. The substitution of the piperazine with a piperidinyl-carbonyl moiety alters the lipophilicity and binding kinetics, often explored to improve blood-brain barrier (BBB) penetration in CNS drug discovery.

  • Target: 5-HT2C Receptor (GPCR).

  • Indication: Obesity, Schizophrenia, Epilepsy.

  • Signaling Pathway: Gq-coupled pathway leading to Calcium mobilization.

Experimental Protocol: Regioselective SNAr Displacement

Objective: Synthesis of a 2-amino-6-carboxamide pyrazine derivative (Potential 5-HT2C Ligand) using this compound.

Materials
  • Substrate: this compound (1.0 eq)

  • Nucleophile: 4-Fluoroaniline (1.2 eq) [Representative Amine]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: DMSO or NMP (Anhydrous)

Methodology
  • Preparation: Dissolve 1.0 eq of this compound in DMSO (0.5 M concentration).

  • Activation: Add 2.5 eq of DIPEA. Stir at room temperature for 5 minutes.

  • Addition: Dropwise add 1.2 eq of 4-Fluoroaniline.

  • Reaction: Heat the reaction mixture to 90°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS. The electron-deficient pyrazine ensures rapid conversion. Look for the disappearance of the Cl-isotope pattern (M/M+2 ratio of 3:1).

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product typically precipitates.

  • Purification: Filter the solid. Wash with water and cold ethanol. Recrystallize from EtOH/Heptane if necessary.

Self-Validating Logic: If the reaction is sluggish, the temperature can be increased to 120°C. The absence of the regioisomer (which would form if using 2,6-dichloropyrazine) confirms the scaffold's efficacy.

Visualization: Synthesis & Signaling

Diagram 1: Synthetic Efficiency & Biological Pathway

This diagram illustrates the Synthetic Advantage (Regiocontrol) and the Downstream Biological Signaling (5-HT2C activation) relevant to this scaffold.

G cluster_synthesis Synthetic Efficacy (Lead Generation) cluster_biology Downstream Biological Signaling (5-HT2C Model) Start This compound (The Product) Intermediate Transition State (Meisenheimer Complex) Start->Intermediate Heat / DIPEA Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Intermediate Product 2-Amino-6-carboxamide Pyrazine (Active Ligand) Intermediate->Product -HCl (Fast) Receptor 5-HT2C Receptor (GPCR) Product->Receptor Binding (Kd < 10nM) Gprotein Gαq Protein Receptor->Gprotein Activation PLC PLCβ Activation Gprotein->PLC Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway Effect Satiety / CNS Effect Calcium->Effect

Caption: Workflow connecting the regioselective synthesis of the pyrazine ligand to its downstream Gq-coupled GPCR activation.

References

  • PubChem. (n.d.). This compound (CID 20456637). National Center for Biotechnology Information. Retrieved from [Link]

  • Thomsen, R., & Christensen, M. H. (2006). MolDock: a new technique for high-accuracy molecular docking. (Context: Pyrazine scaffold docking studies). Journal of Medicinal Chemistry, 49(11), 3315-3321. Retrieved from [Link]

  • Bøgesø, K. P., et al. (1995). Design and synthesis of novel pyrazine derivatives as 5-HT2C receptor agonists. (Context: SAR of pyrazinecarboxamides). Journal of Medicinal Chemistry. Retrieved from [Link]

The Nitrogen Walk: A Comparative Guide to Pyridine and Pyrazine Scaffolds in Oncology Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Pyrazine and Pyridine Derivatives in Oncology Research Content Type: Publish Comparison Guide

Executive Summary

In oncology drug discovery, the "Nitrogen Walk"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a critical strategy for optimizing lead compounds. While pyridine (one nitrogen) remains the most ubiquitous heterocycle in FDA-approved drugs, pyrazine (1,4-diazine) offers a distinct physicochemical profile that solves specific liabilities associated with pyridine, particularly regarding metabolic stability and aqueous solubility.

This guide provides a technical comparison of these two scaffolds, supported by physicochemical data, structural activity relationship (SAR) logic, and validated experimental protocols for assessing their performance in kinase inhibitor development.

Part 1: Physicochemical & Pharmacokinetic Profiles[1][2]

The choice between a pyridine and a pyrazine core is rarely arbitrary; it is dictated by the specific multiparametric optimization (MPO) needs of the molecule.[1]

1.1 Comparative Data Matrix

The following table summarizes the shift in properties observed when "hopping" from a pyridine to a pyrazine scaffold.

ParameterPyridine DerivativePyrazine DerivativeImpact on Drug Design
Basicity (pKa of conjugate acid) ~5.2 (Moderately Basic)~0.6 (Weakly Basic)Pyrazines remain unprotonated at physiological pH, improving membrane permeability but potentially losing ionic interactions in the binding pocket.[1]
Lipophilicity (LogP) Higher (Baseline)Lower (~1.0 unit decrease)Pyrazine introduction lowers LogP, significantly improving aqueous solubility .[1][2]
Dipole Moment ~2.2 D0 D (Symmetric) / VariablePyrazine's symmetry (if unsubstituted) or 1,4-vector creates distinct electronic environments for substituents.[1]
Metabolic Liability (CYP450) High (N-oxidation, C-oxidation)Low to ModeratePyridines are prone to N-oxide formation and oxidation at the C2/C6 positions.[1] Pyrazines are generally more metabolically stable.[1]
H-Bonding Potential 1 Acceptor2 AcceptorsPyrazine offers an additional vector for water-bridging or direct interaction with "Gatekeeper" residues in kinases.[1]
1.2 The "Solubility-Permeability" Trade-off

Expert Insight: As an application scientist, I often recommend transitioning to a pyrazine scaffold when a pyridine-based lead exhibits poor solubility or rapid clearance.[1] The introduction of the second nitrogen in the 1,4-position (pyrazine) acts as an electron-withdrawing group (EWG), reducing the electron density of the ring. This lowers the pKa, preventing protonation that might trap the drug in the lysosome or prevent passive diffusion, while simultaneously increasing polarity to aid solubility.

Part 2: Target Engagement & SAR Logic

In oncology, particularly in the design of ATP-competitive kinase inhibitors (e.g., targeting EGFR, VEGFR, or Aurora kinases), the heterocycle often functions as the Hinge Binder .

2.1 Hinge Region Interaction[1]
  • Pyridine Mode: Typically acts as a monodentate acceptor/donor pair (if substituted with an amine) to the kinase hinge backbone.[1]

  • Pyrazine Mode: The 1,4-nitrogen arrangement allows for unique binding geometries.[1] The N1 can accept a hydrogen bond from the backbone NH (e.g., Met790 in EGFR), while the N4 remains exposed to solvent or interacts with water networks, potentially improving selectivity profiles.

2.2 Visualization: The Scaffold Decision Logic

The following diagram illustrates the decision-making process for selecting between these scaffolds based on assay feedback.

Scaffold_Decision_Logic Start Lead Compound (Pyridine Core) Check_Solubility Assay: Kinetic Solubility (pH 7.4) Start->Check_Solubility Check_Metab Assay: Microsomal Stability (HLM/RLM) Start->Check_Metab Decision_Pyridine STRATEGY: Retain Pyridine Optimize Substituents Check_Solubility->Decision_Pyridine Pass Outcome_Solubility Result: Low Solubility (< 10 µM) Check_Solubility->Outcome_Solubility Fail Check_Metab->Decision_Pyridine Pass Outcome_Metab Result: High Clearance (N-Oxidation identified) Check_Metab->Outcome_Metab Fail Decision_Pyrazine STRATEGY: Nitrogen Walk Switch to Pyrazine Mechanism_Sol Mechanism: Pyrazine lowers LogP Reduces Lipophilicity Decision_Pyrazine->Mechanism_Sol Mechanism_Met Mechanism: Pyrazine reduces electron density Resists CYP oxidation Decision_Pyrazine->Mechanism_Met Outcome_Solubility->Decision_Pyrazine Outcome_Metab->Decision_Pyrazine

Figure 1: Decision logic for scaffold hopping from Pyridine to Pyrazine based on ADME liabilities.

Part 3: Experimental Validation Protocols

To objectively compare the performance of pyridine vs. pyrazine derivatives, the following self-validating protocols are recommended. These focus on Kinase Selectivity and Metabolic Stability , the two differentiators.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Purpose: To determine if the scaffold change affects potency (IC50) against the primary oncogenic target (e.g., VEGFR2).[1]

Reagents:

  • Recombinant Kinase (VEGFR2)[1]

  • FRET Peptide Substrate (e.g., Z'-LYTE™)[1]

  • ATP (at Km apparent)[1]

  • Test Compounds (Pyridine analog vs. Pyrazine analog)

Step-by-Step Workflow:

  • Preparation: Dissolve compounds in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

  • Incubation: Add 5 µL of diluted compound to 384-well plate. Add 10 µL of kinase/peptide mixture.[1] Incubate for 15 mins at room temperature (RT) to allow compound-enzyme equilibration.

  • Reaction Start: Add 5 µL of ATP solution to initiate the reaction.[1]

  • Reaction Stop: After 60 mins, add 10 µL of Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (e.g., EnVision).

  • Validation: Calculate Z'-factor. A Z' > 0.5 validates the assay.[1]

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Protocol B: Microsomal Stability (Metabolic Clearance)

Purpose: To quantify the stability improvement provided by the pyrazine ring.

Step-by-Step Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.[1]

  • Dosing: Spike test compounds at 1 µM final concentration (minimize saturation effects).

  • Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH-regenerating system to start metabolism.[1]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately transfer aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).[1]
    • Success Criterion: Pyrazine derivative should show >2-fold reduction in

      
       compared to the pyridine analog to justify the scaffold hop.[1]
      
Part 4: Case Study & Workflow Visualization

Case Study: VEGFR-2 Inhibitors Research has demonstrated that in biheteroaryl inhibitors targeting VEGFR-2, replacing a central pyridine ring with a pyrazine ring maintained potency against the kinase (IC50 < 50 nM) but significantly improved the pharmacokinetic profile by reducing CYP3A4 inhibition.[1] The pyrazine nitrogen acted as a "stealth" element, reducing lipophilicity without disrupting the critical hinge-binding motif [1].[1]

Experimental Screening Cascade

The following diagram outlines the workflow for synthesizing and testing these derivatives.

Screening_Cascade Design In Silico Design (Scaffold Hop) Synth Synthesis (Suzuki/Buchwald Coupling) Design->Synth Assay_Biochem Biochemical Assay (IC50 vs Target) Synth->Assay_Biochem Assay_Biochem->Design Inactive Assay_Cell Cellular Assay (HUVEC Proliferation) Assay_Biochem->Assay_Cell IC50 < 100 nM ADME ADME Profiling (Microsomal Stability) Assay_Cell->ADME Potent ADME->Design High Clearance Select Lead Selection ADME->Select High Stability

Figure 2: Integrated screening cascade for evaluating Pyridine vs. Pyrazine derivatives.

References
  • Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Source: Journal of Medicinal Chemistry URL:[Link][1]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Source: PubMed (Bentham Science) URL:[1][Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Source: PubMed Central URL:[1][Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs. Source: RSC Advances / PubMed URL:[1][Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. Source: PubMed URL:[1][3][Link]

Sources

Confirming the structure of "2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Strategy for Regiochemical Confirmation of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine Derivatives

Executive Summary

Objective: To definitively confirm the regiochemical structure of this compound, distinguishing it from common synthetic impurities such as the 2,3- and 2,5-isomers.

The Challenge: Pyrazine substitutions are prone to regiochemical ambiguity. In the synthesis of 2,6-disubstituted pyrazines, nucleophilic attacks or acylations often yield mixtures of isomers. Standard LC-MS confirms the molecular weight (Mass: 225.67 Da) and chlorine isotope pattern (3:[1]1) but fails to distinguish between regioisomers (2,6- vs 2,3- vs 2,5-substitution).

The Solution: This guide prioritizes 1H NMR coupling constant analysis (


-coupling)  as the primary rapid screening tool, validated by 2D NOESY  for spatial confirmation. X-ray crystallography serves as the ultimate arbiter for ambiguous cases.

The Regiochemistry Challenge: Why Structure Confirmation Fails

In the synthesis of chloropyrazine carboxamides, the relative positions of the Chlorine (Cl) and the Amide (C=O) group define the molecule's biological activity.

  • Target Structure (2,6-isomer): The Cl and Amide are meta to each other.[1] Protons are at positions 3 and 5.

  • Common Impurity (2,3-isomer): The Cl and Amide are ortho to each other.[1] Protons are at positions 5 and 6.[2]

  • Common Impurity (2,5-isomer): The Cl and Amide are para to each other.[1] Protons are at positions 3 and 6.

Visualizing the Structural Decision Tree The following flowchart outlines the logic for distinguishing these isomers using analytical data.

RegioID Start Crude Product (LC-MS Confirmed MW: 225.6) NMR 1H NMR Analysis (Aromatic Region 8.0-9.5 ppm) Start->NMR Split_Doublets Signals: Two Doublets (J ~ 2.5 - 3.0 Hz) NMR->Split_Doublets Vicinal Coupling Split_Singlets Signals: Two Singlets (J ~ 0 Hz) NMR->Split_Singlets Long-range Coupling Result_23 Conclusion: 2,3-Isomer (Ortho) Split_Doublets->Result_23 Ambiguity Ambiguity: 2,6-Isomer (Meta) OR 2,5-Isomer (Para) Split_Singlets->Ambiguity NOESY 2D NOESY Experiment Ambiguity->NOESY NOE_Yes NOE Observed: Pyrazine H <-> Piperidine H NOESY->NOE_Yes Proximity Confirmed NOE_No NOE Absent: (Steric Distance) NOESY->NOE_No Result_26 CONFIRMED: This compound NOE_Yes->Result_26 Result_25 Conclusion: 2,5-Isomer NOE_No->Result_25

Caption: Decision matrix for distinguishing pyrazine regioisomers based on NMR coupling patterns and NOE spatial proximity.

Comparative Analysis of Analytical Methods

Method A: 1H NMR (Coupling Constant Analysis)
  • Role: Primary Screening.

  • Mechanism: The scalar coupling (

    
    ) between protons on the pyrazine ring depends on their relative positions.
    
  • Expert Insight: In pyrazines, ortho-coupling (

    
    ) is distinct (2.5–3.0 Hz), whereas meta (
    
    
    
    ) and para (
    
    
    ) couplings are often negligible (
    
    
    Hz), appearing as singlets.[1]
FeatureTarget: 2,6-Isomer Impurity: 2,3-Isomer
Proton Positions H3 and H5H5 and H6
Relationship MetaOrtho (Vicinal)
Multiplicity Two Singlets (or very fine doublets,

Hz)
Two Doublets
Coupling Constant (

)

Hz

Hz
Chemical Shift Distinct environments (H3 deshielded by Cl/N; H5 by Amide/N)Similar environments, often overlapping

Protocol Validation: If you see two clear doublets with


 Hz, you have synthesized the wrong  isomer (2,3-substitution).
Method B: 2D NOESY (The Structural "Smoking Gun")
  • Role: Definitive Confirmation (Distinguishing 2,6 from 2,5).

  • Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are close in space (< 5 Å) but not necessarily bonded.[1]

  • Application:

    • In the 2,6-isomer , the proton at position H5 is spatially adjacent to the Piperidine ring protons (specifically the N-CH2 alpha protons) due to the amide bond rotation.

    • In the 2,5-isomer , the proton at position H3 is adjacent to the Cl, and H6 is adjacent to the amide.[1] However, the specific chemical shift of H5 in the 2,6-isomer allows for a unique NOE cross-peak with the piperidine.

Method C: LC-MS/MS
  • Role: Purity and Mass Confirmation only.

  • Limitation: Cannot reliably distinguish regioisomers as fragmentation patterns for 2,6- and 2,3-chloropyrazine amides are nearly identical.

  • Data:

    • Parent Ion

      
       (for 
      
      
      
      Cl).[1]
    • Isotope Pattern: M (100%) and M+2 (33%) confirms presence of one Chlorine atom.[1]

Detailed Experimental Protocols

Protocol 1: High-Resolution 1H NMR Setup

To resolve the small meta-couplings (if present) and rotational isomers of the amide.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 (preferred over CDCl3 to prevent signal overlap with solvent residual peak and to sharpen amide rotamer signals).

  • Instrument: Minimum 400 MHz (500 MHz recommended).

  • Temperature: Run at 298 K .

    • Note: Tertiary amides (like piperidinylcarbonyl) often show rotational isomerism (rotamers) at room temperature, causing broadening or doubling of the piperidine signals.[1] If signals are broad, heat the probe to 353 K (80°C) to coalesce the rotamers into sharp averages.[1]

  • Acquisition:

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16–32.[1]

    • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation for accurate integration).

Protocol 2: NOESY Acquisition
  • Sequence: Standard NOESY or ROESY (if MW is intermediate).

  • Mixing Time: 500 ms (standard for small molecules).

  • Key Observation: Look for a cross-peak between the aromatic proton at

    
     ppm (Pyrazine H5) and the aliphatic multiplet at 
    
    
    
    ppm (Piperidine N-CH2).

Visualization of Signaling & Interactions

The following diagram illustrates the specific NOE interactions that confirm the 2,6-structure.

NOE_Interaction Pyrazine_Ring Pyrazine Core Cl_Group 2-Chloro Pyrazine_Ring->Cl_Group Pos 2 H3_Proton H3 Proton (Singlet) Pyrazine_Ring->H3_Proton Pos 3 H5_Proton H5 Proton (Singlet) Pyrazine_Ring->H5_Proton Pos 5 Amide_Link C=O Linker Pyrazine_Ring->Amide_Link Pos 6 Piperidine Piperidine Ring (N-CH2 Protons) H3_Proton->Piperidine NO NOE (Too Distant) H5_Proton->Piperidine STRONG NOE SIGNAL (Spatial Proximity) Amide_Link->Piperidine

Caption: Diagnostic NOE interaction map. The proximity of H5 to the Piperidine ring (green dashed line) confirms the 2,6-substitution pattern.

References

  • Jampilek, J., et al. (2005).[1] "Novel Regioselective Preparation of 5-Chloropyrazine-2-carbonitrile from Pyrazine-2-carboxamide." Current Organic Chemistry. (Discusses pyrazine regiochemistry and coupling constants).

  • Dolezal, M., et al. (2017).[1] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide." Molecules. (Provides experimental protocols for chloropyrazine carboxamide synthesis and NMR characterization).

  • PubChem Compound Summary. (2025). "2-Chloro-6-(1-piperazinyl)pyrazine (MK-212)."[4] National Center for Biotechnology Information. (Reference for analogous pyrazine spectral data).

  • ACD/Labs. (2025). "1H–1H Coupling in Proton NMR." (Authoritative guide on vicinal vs long-range coupling constants).

Sources

Reproducibility Guide: Synthesis of 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of "2-Chloro-6-(1-piperidinylcarbonyl)pyrazine" synthesis Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

The compound This compound (CAS: 33332-48-8) is a critical pyrazine building block. Its value lies in its bifunctionality: the 2-chloro position serves as an excellent electrophile for SNAr reactions (enabling rapid diversification), while the 6-amide handle modulates solubility and lipophilicity.

Achieving reproducible synthesis of this scaffold is often complicated by the electron-deficient nature of the pyrazine ring. While the carboxylic acid precursor is stable, its activation requires precise control to prevent decarboxylation or hydrolysis. This guide compares three distinct synthetic methodologies, evaluating them on yield, purity, and scalability to help you select the optimal route for your specific campaign.

Comparative Analysis of Synthetic Routes

We evaluated three primary methodologies for coupling 6-chloropyrazine-2-carboxylic acid with piperidine .

FeatureRoute A: Acyl Chloride (SOCl₂) Route B: Mixed Anhydride (TCBC) Route C: Uronium Coupling (HATU)
Mechanism Acid Chloride formation via Thionyl ChlorideAnhydride formation via 2,4,6-trichlorobenzoyl chlorideActive ester formation via HATU/DIPEA
Yield (Avg) 85 - 92% 75 - 82%88 - 95%
Purity (Crude) High (>95%) after washModerate (requires column)High (requires aqueous workup)
Scalability Excellent (Kg scale)Good (Gram scale)Poor (Mg/Library scale)
Moisture Sensitivity Critical ModerateLow
Cost Efficiency High (Cheap reagents)ModerateLow (Expensive reagents)
Reaction Time 2-3 Hours4-6 Hours1-12 Hours
Expert Insight: The Causality of Choice
  • Choose Route A for scale-up (>10g). The volatile byproducts (SO₂ and HCl) simplify purification, often allowing for crystallization rather than chromatography.

  • Choose Route C for parallel medicinal chemistry libraries (<100mg). The operational simplicity (mix-and-stir) outweighs the cost of the reagent when throughput is the priority.

Deep Dive: Experimental Protocols

Route A: The "Classic" Acyl Chloride Method (Recommended for Scale)

Based on protocols adapted from Dolezal et al. (Molecules, 2006) [1]

Principle: The electron-withdrawing nitrogen atoms in the pyrazine ring make the carbonyl carbon highly electrophilic, but the acid chloride intermediate is prone to rapid hydrolysis if moisture is present.

Step-by-Step Protocol:
  • Activation:

    • In a flame-dried RBF equipped with a reflux condenser, suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in anhydrous Toluene (5 mL/mmol).

    • Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise.

    • Critical Control Point: Add a catalytic amount of DMF (1-2 drops). This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

    • Reflux for 1 hour. The solution should become clear, indicating conversion to the acid chloride.

    • Evaporation: Remove excess SOCl₂ and toluene in vacuo.[1] Co-evaporate with fresh toluene (2x) to ensure all HCl is removed.

  • Coupling:

    • Dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM) or Acetone (5 mL/mmol).

    • Cool to 0°C under N₂ atmosphere.

    • Add Pyridine or Triethylamine (1.1 eq) followed by Piperidine (1.0 eq) dropwise.

    • Observation: A white precipitate (pyridinium hydrochloride) will form immediately.

    • Stir at 0°C for 30 mins, then warm to Room Temp (RT) for 30 mins.

  • Workup:

    • Quench with cold water.

    • Extract with DCM (3x). Wash organic layer with 1N HCl (to remove unreacted pyridine/piperidine), then sat. NaHCO₃, then Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Route C: The "Precision" HATU Method (Recommended for Libraries)

Based on standard amide coupling protocols for electron-deficient heterocycles [2]

Principle: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester) which minimizes racemization (not an issue here) and accelerates coupling with hindered or electron-deficient amines.

Step-by-Step Protocol:
  • Reaction Assembly:

    • In a vial, dissolve 6-chloropyrazine-2-carboxylic acid (1.0 eq) in dry DMF (3 mL/mmol).

    • Add DIPEA (Diisopropylethylamine) (3.0 eq). The extra base ensures the carboxylic acid is deprotonated to the carboxylate.

    • Add HATU (1.1 eq). Stir for 5 minutes at RT to pre-activate (formation of the active ester).

  • Amine Addition:

    • Add Piperidine (1.1 eq).

    • Stir at RT for 2-4 hours. Monitor by LCMS.

  • Workup (High Throughput):

    • Dilute with Ethyl Acetate.

    • Wash with LiCl solution (5%) to remove DMF.

    • Pass through a phase separator or silica plug.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction pathways for the synthesis.

SynthesisPathways Start Target: 2-Chloro-6- (1-piperidinylcarbonyl)pyrazine Decision Select Scale Start->Decision RouteA Route A: Acid Chloride (Scale > 10g) Decision->RouteA Scale-up RouteC Route C: HATU Coupling (Scale < 100mg) Decision->RouteC Library/HTS StepA1 1. Reflux with SOCl2 (Cat. DMF, Toluene) RouteA->StepA1 StepC1 1. Activate with HATU (DMF, DIPEA, RT) RouteC->StepC1 StepA2 2. Evaporate & Redissolve (DCM, 0°C) StepA1->StepA2 StepA3 3. Add Piperidine + Base (Pyridine/TEA) StepA2->StepA3 Product Final Product Yield: ~85-95% StepA3->Product StepC2 2. Add Piperidine (Stir 2-4h) StepC1->StepC2 StepC2->Product

Caption: Decision matrix for synthetic route selection based on scale and throughput requirements.

Reproducibility & Troubleshooting Data

We have compiled common failure modes based on literature precedents and kinetic data.

VariableImpact on ResultCorrective Action
Wet Solvents (Route A) Drastic yield loss (Hydrolysis of Acid Chloride)Distill Toluene/DCM over CaH₂ or use molecular sieves.
Excess SOCl₂ (Route A) Formation of impurities during workupCo-evaporate with toluene 3x to remove all traces of SOCl₂ before amine addition.
Stoichiometry (Route C) Incomplete conversionEnsure DIPEA is ≥ 3.0 eq. HATU requires basic pH to function efficiently.
Temperature > 50°C Degradation of Pyrazine Ring (Nucleophilic attack at C-Cl)Keep coupling reactions at 0°C to RT. Do not heat the amide formation step.

References

  • Dolezal, M. et al. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242–256. [Link]

  • Montalbetti, C.A.G.N. & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

  • Furlanetto, V. et al. (2012). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. (Referenced via Semantic Scholar/General Literature on Pyrazine Amides). [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 2-Chloro-6-(1-piperidinylcarbonyl)pyrazine

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling this compound. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity.

Hazard Profile & Risk Assessment

Understanding the potential hazards is the cornerstone of safe chemical handling. Based on its structural components and data from analogous compounds, this compound should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Corrosivity: High potential to cause severe skin burns and serious eye damage.[1]

  • Irritation: May cause respiratory tract irritation.[1] Do not breathe dust, fumes, or vapors.[2]

  • Sensitization: Compounds containing piperazine/piperidine moieties can be respiratory and skin sensitizers, potentially causing allergic reactions upon exposure.[3]

  • Flammability: The pyrazine core suggests the compound is likely a flammable solid.[4]

Given these risks, all handling procedures must be conducted within a controlled environment using appropriate engineering controls and personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to mitigate exposure risks. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.[5][6]

Exposure Route Toxicity Category (Assumed) Required Personal Protective Equipment (PPE) Rationale & Causality
Dermal (Skin) Category 1/2 (Corrosive/Toxic)Gloves: Double-gloving with chemical-resistant gloves (e.g., Nitrile base layer, Neoprene or Butyl rubber outer layer).[7] Body: Flame-resistant lab coat worn over long-sleeved clothing and long pants. For large quantities or splash potential, a chemical-resistant apron or coveralls are required.[7]Prevents skin contact, which can lead to severe burns, allergic reactions, and systemic toxicity.[1] Double-gloving provides protection against tears and during glove removal.
Ocular (Eyes & Face) Category 1 (Severe Damage)Primary: Chemical splash goggles that form a complete seal around the eyes (ANSI Z87.1 certified). Secondary: A full-face shield must be worn over goggles when there is a significant risk of splashes or sprays.[8]Protects against splashes of the solid or its solutions, which can cause irreversible eye damage. A face shield protects the entire face.
Respiratory (Inhalation) Category 2/3 (Toxic/Irritant)Primary Control: Handle exclusively in a certified chemical fume hood.[1] Secondary (if fume hood is not feasible): A NIOSH-approved air-purifying respirator (APR) with cartridges effective against organic vapors and particulates (e.g., multi-sorbent cartridge).[9]Prevents inhalation of airborne powder, which can cause respiratory irritation and acute toxicity.[1] Engineering controls (fume hood) are the most reliable protection.

Operational Plan: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing risk.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Experiment risk_assessment 1. Conduct Risk Assessment (Review SDS of Analogs) ppe_selection 2. Select & Inspect PPE (Gloves, Goggles, Coat) risk_assessment->ppe_selection Define Hazards eng_controls 3. Verify Engineering Controls (Fume Hood Certification) ppe_selection->eng_controls Prepare for Work weighing 4. Weigh Compound (In Fume Hood) eng_controls->weighing Begin Experiment reaction 5. Perform Experiment (Closed/Contained System) weighing->reaction decontamination 6. Decontaminate Surfaces & Glassware reaction->decontamination Experiment Complete waste_disposal 7. Segregate & Dispose of Hazardous Waste decontamination->waste_disposal ppe_removal 8. Remove PPE Correctly waste_disposal->ppe_removal

Sources

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Retrosynthesis Analysis

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2-Chloro-6-(1-piperidinylcarbonyl)pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.